Rosuvastatin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-VEUZHWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147098-20-2 (Calcium) | |
| Record name | Rosuvastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048492 | |
| Record name | Rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosuvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, 8.86e-02 g/L | |
| Record name | Rosuvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosuvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
287714-41-4 | |
| Record name | Rosuvastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287714-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosuvastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosuvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSUVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rosuvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rosuvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Actions and Molecular Mechanisms of Rosuvastatin
HMG-CoA Reductase Inhibition and Cholesterol Synthesis Pathway Modulation
Rosuvastatin's interaction with HMG-CoA reductase is highly specific and potent, directly impacting the synthesis of cholesterol and other downstream products of the mevalonate (B85504) pathway.
This compound acts as a selective, competitive inhibitor of HMG-CoA reductase. nih.govdroracle.ai Its chemical structure, particularly the polar methane-sulphonamide group, enhances its binding affinity to the active site of the HMG-CoA reductase enzyme. nih.gov This strong interaction is characterized by a slow recovery of enzyme activity after the drug is removed. nih.gov
The inhibition kinetics are competitive with respect to the substrate HMG-CoA and non-competitive with respect to the cofactor NADPH. nih.govportlandpress.com The binding of this compound to the enzyme is a reversible process that involves an initial complex formation followed by a slower transition to a more tightly bound state. nih.govsigmaaldrich.com This two-step mechanism contributes to its high potency. nih.gov At a temperature of 37°C, the binding is driven by a significant favorable change in enthalpy and a small unfavorable change in entropy. nih.govportlandpress.com
Enzyme Kinetics and Binding Parameters of this compound
| Parameter | Value | Description |
|---|---|---|
| Inhibition Type (vs. HMG-CoA) | Competitive | This compound directly competes with the natural substrate, HMG-CoA, for the active site of the enzyme. nih.govportlandpress.com |
| Inhibition Type (vs. NADPH) | Non-competitive | This compound binds to a site on the enzyme different from the NADPH binding site. nih.govportlandpress.com |
| Initial Inhibition Constant (Ki) | ~1 nM | Represents the initial, rapid binding of this compound to HMG-CoA reductase. nih.govportlandpress.com |
| Steady-State Inhibition Constant (Ki*) | ~0.1 nM | Indicates a tighter, more stable association after a slow conformational change. nih.govportlandpress.com |
| Binding Thermodynamics | Large favorable enthalpy change, small entropic penalty | Suggests that the binding process is driven by strong bond formation with limited structural ordering. nih.govportlandpress.com |
By inhibiting HMG-CoA reductase, this compound effectively blocks the conversion of HMG-CoA to mevalonate, the precursor for cholesterol and a variety of non-sterol isoprenoids. droracle.ainih.govnih.gov This reduction in mevalonate availability disrupts the synthesis of crucial downstream products, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net
These isoprenoid intermediates are essential for the post-translational modification (prenylation) of various intracellular signaling proteins, such as small GTPases like Rho, Rac, and Ras. researchgate.net The inhibition of protein prenylation interferes with their proper membrane localization and function, affecting numerous cellular processes including cell signaling, proliferation, and inflammation. researchgate.netresearchgate.net Studies have shown that the effects of this compound on cellular processes can be reversed by the addition of mevalonic acid, confirming the central role of mevalonate pathway inhibition. nih.gov
Cellular and Subcellular Mechanisms of Action
This compound's effects are not solely dependent on its direct enzyme inhibition but also on its selective uptake into hepatocytes and its influence on various intracellular signaling pathways.
This compound is a relatively hydrophilic compound and therefore relies on active transport mechanisms to enter liver cells. nih.govhelsinki.fi Its selective uptake into hepatocytes is primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1. nih.govnih.govclinpgx.org Other transporters such as OATP1B3, OATP2B1, and the sodium-dependent taurocholate cotransporting polypeptide (NTCP) also contribute to its hepatic uptake. nih.govclinpgx.org This transporter-mediated uptake is a key factor in the liver selectivity of this compound. nih.govnih.gov The expression and genetic variations of these transporters can significantly influence the pharmacokinetics of this compound among individuals. nih.gov
Hepatic Transporters Involved in this compound Uptake
| Transporter | Role in this compound Uptake | Michaelis Constant (Km) |
|---|---|---|
| OATP1B1 | Major contributor to hepatic uptake. nih.govclinpgx.orgresearchgate.net | 4.0 - 13 µM helsinki.firesearchgate.net |
| OATP1B3 | Contributes to hepatic uptake. nih.govclinpgx.org | 9.8 - 40 µM helsinki.firesearchgate.net |
| OATP2B1 | Involved in hepatic uptake. nih.govclinpgx.org | 1.1 - 13 µM helsinki.firesearchgate.net |
| NTCP | Contributes to hepatic uptake, with some studies suggesting a significant role. nih.gov | Not specified |
Beyond its primary mechanism of HMG-CoA reductase inhibition, this compound influences several intracellular signaling pathways, contributing to its pleiotropic effects. For instance, this compound has been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival. nih.gov It has also been found to impact the expression of the human ether-a-go-go-related gene (hERG), which is crucial for cardiac repolarization, by affecting protein folding and degradation pathways. nih.gov
A significant consequence of inhibiting the mevalonate pathway is the reduced synthesis of isoprenoids, which are necessary for the activation of small GTPases like Rho and Rac. nih.govnih.gov The inhibition of Rho and Rac geranylgeranylation prevents their translocation to the cell membrane, thereby inhibiting their activity. nih.govnih.gov
Inhibition of RhoA is associated with reduced formation of actin stress fibers, which promotes endothelial barrier function. nih.gov The inhibition of Rac1 can lead to decreased activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. nih.govfrontiersin.org By reducing oxidative stress and improving the integrity of the endothelial barrier, this compound contributes to improved endothelial function. nih.gov
Intracellular Signaling Pathways Affected by this compound
SREBP Pathway Modulation
This compound significantly influences the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulatory system for lipid homeostasis. The primary mechanism of action is indirect, stemming from the reduction of intracellular cholesterol pools following the inhibition of HMG-CoA reductase. nih.govnih.gov
When intracellular sterol levels decrease, a feedback mechanism is initiated to restore cholesterol balance. nih.gov This process involves a protein called SREBP-cleavage activating protein (SCAP), which acts as a sterol sensor. In sterol-depleted conditions, SCAP escorts SREBP2 from the endoplasmic reticulum to the Golgi apparatus. nih.govfrontiersin.org Within the Golgi, two proteases sequentially cleave the SREBP2 protein, releasing its N-terminal domain. frontiersin.org
This liberated fragment, known as the mature SREBP, translocates to the nucleus, where it functions as a transcription factor. nih.gov It binds to specific DNA sequences called sterol regulatory elements (SREs) located in the promoter regions of target genes. frontiersin.org This binding event upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the gene for HMG-CoA reductase itself and the low-density lipoprotein receptor (LDLR). frontiersin.orgresearchgate.netnih.gov The upregulation of HMG-CoA reductase represents a counter-regulatory feedback response to statin therapy. nih.gov
Table 1: Key Proteins in the this compound-Modulated SREBP Pathway
| Protein | Function | Role in this compound's Mechanism |
|---|---|---|
| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis. | Directly inhibited by this compound. |
| SREBP2 | Transcription factor that regulates genes for cholesterol metabolism. | Activated in response to this compound-induced cholesterol depletion. |
| SCAP | Sterol sensor that escorts SREBP2 from the ER to the Golgi. | Facilitates SREBP2 activation when sterol levels are low. |
| Proteases (S1P, S2P) | Enzymes in the Golgi that cleave SREBP2 to its active form. | Essential for the release of the mature SREBP transcription factor. |
| LDLR | Receptor responsible for the uptake of cholesterol from the blood. | Upregulated by SREBP2, enhancing cholesterol clearance. |
Post-Translational Protein Modification (Prenylation)
Beyond cholesterol synthesis, the mevalonate pathway produces several non-sterol isoprenoid intermediates that are crucial for various cellular functions. nih.govnih.gov By inhibiting HMG-CoA reductase, this compound reduces the synthesis of these isoprenoids, notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). proquest.comucsf.eduresearchgate.net These molecules are vital for a post-translational modification process known as prenylation. ucsf.edupnas.org
Prenylation is the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to conserved cysteine residues at the C-terminus of specific proteins. ucsf.edupnas.org This lipid modification is critical for the proper function and subcellular localization of a large family of signaling proteins, particularly small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac. nih.govresearchgate.net The attachment of the lipophilic prenyl group enables these proteins to anchor to cellular membranes, a prerequisite for their involvement in intracellular signaling cascades. nih.govucsf.edu
By depleting the cellular pools of FPP and GGPP, this compound impedes the prenylation of these key signaling proteins. nih.govresearchgate.net This inhibition disrupts their membrane association and subsequent activity, forming the molecular basis for many of this compound's pleiotropic effects. nih.govnih.gov For instance, research has shown that the blockade of geranylgeranylation by this compound can lead to the upregulation of endothelial nitric oxide synthase (eNOS) expression, an effect that contributes to improved endothelial function. nih.gov The inhibition of Rho and Ras prenylation, in particular, has been linked to beneficial effects on the stability of atherosclerotic plaques, inflammation, and oxidative stress. nih.govproquest.com
Table 2: Impact of this compound on Protein Prenylation
| Process/Molecule | Description | Effect of this compound |
|---|---|---|
| Mevalonate Pathway | Metabolic pathway producing cholesterol and isoprenoids. | Inhibited at the HMG-CoA reductase step. |
| Isoprenoids (FPP, GGPP) | Lipid molecules required for prenylation. | Synthesis is decreased. proquest.comucsf.edu |
| Prenylation | Post-translational attachment of isoprenoids to proteins. | Inhibited due to substrate depletion. ucsf.edu |
| Small GTPases (Ras, Rho, Rac) | Signaling proteins that require prenylation for function. | Membrane localization and activity are reduced. nih.govucsf.edu |
Pharmacokinetic and Pharmacodynamic Research of Rosuvastatin
Absorption and Distribution Studies
Research has explored methods to enhance rosuvastatin's bioavailability, particularly given its poor water solubility. Studies involving nanocrystal technology have demonstrated improvements in dissolution rates and bioavailability, with in-vivo studies showing up to a 1.87-fold increase in bioavailability compared to micronized forms. innovareacademics.in Similarly, the development of fast-dissolving films has led to a significant improvement in relative bioavailability, with one study reporting a 32.5% increase compared to commercial tablets. mdpi.com
Table 1: this compound Bioavailability Parameters
| Parameter | Value | Source |
| Absolute Oral Bioavailability | ~20% | drugbank.comwikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.commedwinpublishers.commdpi.com |
| Time to Peak Plasma Conc. (Tmax) | 3-5 hours | ebmconsult.comfda.govcrestor.comannexpublishers.commedwinpublishers.com |
| Effect of Food on AUC | No significant effect | drugbank.comfda.govcrestor.commedwinpublishers.com |
| Effect of Food on Cmax | Decreased by 20% | fda.gov |
This compound exhibits high plasma protein binding, with approximately 88% of the drug bound to plasma proteins, primarily albumin. drugbank.comwikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comnih.govwikipedia.org This binding is reversible and occurs independently of plasma concentrations. drugbank.comebmconsult.comfda.govcrestor.com This extensive protein binding contributes to its distribution profile, where it is primarily distributed to hepatocytes, resulting in low peripheral concentrations. nih.gov
Table 2: this compound Plasma Protein Binding
| Parameter | Value | Primary Binding Protein | Binding Nature |
| Plasma Protein Binding | 88% | Albumin | Reversible, Concentration-independent drugbank.comebmconsult.comfda.govcrestor.com |
The mean volume of distribution at steady-state for this compound is approximately 134 liters. drugbank.comebmconsult.comfda.govcrestor.comnih.govnih.gov This relatively low volume of distribution, coupled with its hydrophilicity and selective uptake, indicates a preferential distribution to the liver, which is the target organ for cholesterol lowering. nih.govnih.govnih.gov
Table 3: this compound Volume of Distribution
| Parameter | Value |
| Mean Volume of Distribution at Steady-State | ~134 liters drugbank.comebmconsult.comfda.govcrestor.comnih.govnih.gov |
Metabolism and Excretion Research
This compound is not extensively metabolized in humans, with approximately 10% of a radiolabeled dose recovered as metabolites. drugbank.comwikipedia.orgebmconsult.comfda.govcrestor.com The cytochrome P450 (CYP) 2C9 isoenzyme is primarily responsible for the formation of its major metabolite, N-desmethyl this compound. drugbank.comwikipedia.orgebmconsult.comcrestor.comannexpublishers.comnih.govmims.comgpnotebook.com In contrast to some other statins, this compound has minimal involvement with the CYP3A4 enzyme system. nih.govdrugbank.comnih.govnih.govgpnotebook.commedsafe.govt.nzresearchgate.net This limited metabolism by CYP isoenzymes, particularly the minimal role of CYP3A4, suggests a lower potential for drug-drug interactions compared to statins extensively metabolized by CYP3A4, such as atorvastatin (B1662188), simvastatin (B1681759), and lovastatin (B1675250). nih.govnih.govnih.govgpnotebook.commedsafe.govt.nzresearchgate.net Studies have shown no clinically significant pharmacokinetic interactions when this compound is coadministered with potent CYP2C9 inhibitors like fluconazole. drugbank.comgpnotebook.com
Table 4: this compound Metabolism by Cytochrome P450 Enzymes
| Enzyme System | Involvement Level |
| CYP2C9 | Primary |
| CYP3A4 | Minimal |
Following oral administration, this compound and its metabolites are primarily excreted in the feces, accounting for approximately 90% of the dose. drugbank.comwikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comwikipedia.orgmims.com A smaller portion, approximately 5%, is excreted unchanged in the urine. mims.com After an intravenous dose, about 28% of total body clearance occurs via the renal route, and 72% via the hepatic route. ebmconsult.comfda.govcrestor.com The elimination half-life of this compound is approximately 19 hours. wikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comwikipedia.orgmims.com
Table 5: this compound Metabolites and Excretion
| Metabolite | Activity (vs. Parent) | Primary Excretion Route | Elimination Half-Life |
| N-desmethyl this compound | 20-50% drugbank.com or 1/6-1/2 ebmconsult.comfda.govcrestor.commims.com | Feces (90%) drugbank.comwikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comwikipedia.orgmims.com | ~19 hours wikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comwikipedia.orgmims.com |
| This compound-5S-lactone | Inactive drugbank.commims.com | Feces (90%) drugbank.comwikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comwikipedia.orgmims.com | ~19 hours wikipedia.orgebmconsult.comfda.govcrestor.comannexpublishers.comwikipedia.orgmims.com |
Excretion Routes and Clearance Mechanisms (Hepatic vs. Renal)
Following oral administration, this compound and its metabolites are predominantly excreted in the feces, accounting for approximately 90% of the dose. drugbank.comnih.govcrestor.comfda.govwikipedia.orgebmconsult.comnih.gov The elimination half-life (t1/2) of this compound is approximately 19 hours. nih.govcrestor.comfda.govwikipedia.orgebmconsult.comnih.gov
Upon intravenous administration, total body clearance of this compound is primarily hepatic, accounting for approximately 72%, with the remaining 28% cleared via the renal route. drugbank.comcrestor.comfda.govebmconsult.comnih.govresearchgate.netfda.gov Renal tubular secretion is responsible for over 90% of the total renal clearance and is believed to be primarily mediated by the organic anion transporter 3 (OAT3). drugbank.com
Pharmacokinetic Variability and Influencing Factors
Impact of Renal Impairment on this compound Exposure
The impact of renal impairment on this compound pharmacokinetics varies with the severity of the impairment. Mild to moderate renal impairment (creatinine clearance [CLcr] ≥30 mL/min/1.73 m²) has been shown to have minimal influence on the plasma concentrations of this compound. drugbank.comcrestor.commedsafe.govt.nzhres.cafda.gov
However, in patients with severe renal impairment (CLcr <30 mL/min/1.73 m²) not undergoing hemodialysis, plasma concentrations of this compound increased to a clinically significant extent, demonstrating an approximate 3-fold elevation in both maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) compared to healthy subjects with normal renal function. drugbank.comcrestor.comhres.cafda.gov For patients on chronic hemodialysis, steady-state plasma concentrations of this compound were approximately 50% greater compared to healthy volunteers. crestor.com Conversely, pharmacokinetic profiles of this compound in patients undergoing continuous ambulatory peritoneal dialysis (CAPD) have been reported to be very similar to those observed in healthy volunteers, with minimal clearance of this compound and its metabolites via dialysis. nih.govnih.govresearchgate.net
Table 1: Impact of Renal Impairment on this compound Exposure
| Renal Impairment Severity | Effect on this compound Plasma Concentrations (compared to normal renal function) | Reference |
| Mild to Moderate (CLcr ≥30 mL/min/1.73 m²) | Little influence | drugbank.comcrestor.commedsafe.govt.nzhres.cafda.gov |
| Severe (CLcr <30 mL/min/1.73 m²) | Approximately 3-fold increase in Cmax and AUC | drugbank.comcrestor.comhres.cafda.gov |
| Chronic Hemodialysis | Approximately 50% greater steady-state plasma concentrations | crestor.com |
| Continuous Ambulatory Peritoneal Dialysis (CAPD) | Similar to healthy volunteers | nih.govresearchgate.net |
Influence of Hepatic Impairment on Pharmacokinetics
Hepatic impairment can affect this compound pharmacokinetics, although the extent varies with the degree of liver dysfunction. In patients with chronic alcohol liver disease, plasma concentrations of this compound were modestly increased. crestor.com
Studies involving patients with varying degrees of hepatic impairment, classified by Child-Pugh scores, have provided more specific insights:
In patients with Child-Pugh A disease (mild hepatic impairment), Cmax was increased by 60%, while AUC showed a modest increase of 5% compared to patients with normal liver function. crestor.comfda.govfda.gov
In patients with Child-Pugh B disease (moderate hepatic impairment), Cmax was increased by 100%, and AUC was increased by 21% compared to patients with normal liver function. crestor.comfda.govfda.gov
While most subjects with mild-to-moderate hepatic impairment exhibited steady-state pharmacokinetics similar to those with normal hepatic function, more extensive hepatic impairment may lead to increased systemic exposure. For instance, two subjects with the highest Child-Pugh scores (8 and 9) in one study demonstrated at least a 2-fold increase in systemic exposure compared to subjects with lower Child-Pugh scores. medsafe.govt.nzhres.canih.govastrazeneca.ca
Table 2: Impact of Hepatic Impairment (Child-Pugh Classification) on this compound Pharmacokinetics
| Child-Pugh Class | Change in Cmax (compared to normal liver function) | Change in AUC (compared to normal liver function) | Reference |
| A (Mild) | +60% | +5% | crestor.comfda.govfda.gov |
| B (Moderate) | +100% | +21% | crestor.comfda.govfda.gov |
Racial and Ethnic Differences in Exposure (e.g., Asian populations)
Significant racial and ethnic differences in this compound exposure have been observed. Pharmacokinetic studies, including those conducted in the U.S., have consistently demonstrated an approximate 2-fold elevation in median exposure (both AUC and Cmax) in Asian subjects when compared with Caucasian control groups. drugbank.comcrestor.comfda.govwikipedia.orgmedsafe.govt.nzhres.canih.govescholarship.orgtandfonline.comnih.govlipid.org This difference has led to considerations for lower starting doses in Asian patients. medsafe.govt.nzhres.calipid.org
In contrast, population pharmacokinetic analyses have revealed no clinically relevant differences in this compound pharmacokinetics among Caucasian, Hispanic, and Black or Afro-Caribbean groups. crestor.comfda.govmedsafe.govt.nzhres.canih.govtandfonline.com
Genetic polymorphisms in drug transporters are considered key contributors to these observed ethnic differences. Specifically, variations in the SLCO1B1 gene, which encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), and the ABCG2 gene, which encodes the Breast Cancer Resistance Protein (BCRP), are better predictors of this compound exposure than ethnicity alone. pharmgkb.orgmdpi.comescholarship.orgnih.govlipid.org Reduced function single nucleotide polymorphisms (SNPs) for SLCO1B1 (SLCO1B1 *15, defined by c.388A>G and c.521T>C) and ABCG2 (c.421C>A) are more prevalent in East Asian populations compared to Caucasians. escholarship.orgtandfonline.comlipid.org
Age and Gender-Related Pharmacokinetic Variations
Research on age and gender-related pharmacokinetic variations for this compound indicates generally minor or no clinically significant differences.
Regarding age , there have been no clinically relevant differences observed in plasma concentrations of this compound between non-elderly and elderly populations (age ≥65 years). crestor.comfda.gov While small differences were noted in one study (geometric least square mean AUC was 6% higher and Cmax 12% higher in young compared with elderly subjects), these were not considered clinically relevant. nih.gov
For gender , multiple studies have reported no significant differences in plasma concentrations of this compound between men and women. crestor.comfda.gov However, one study reported that Cmax and AUC of this compound were significantly higher (p < 0.05) in females compared with males, while clearance (CL/F) was significantly faster in males. researchgate.net Despite this isolated finding, the broader consensus suggests that gender does not lead to clinically significant pharmacokinetic variations for this compound.
The pharmacokinetics of this compound in pediatric patients aged 10 to 17 years with heterozygous familial hypercholesterolemia have been found to be similar to those observed in adult subjects administered the same doses. fda.govastrazeneca.ca
Clinical Trial Research and Cardiovascular Outcomes with Rosuvastatin
Primary Prevention Studies
Primary prevention studies aim to reduce the risk of initial cardiovascular events in individuals without established cardiovascular disease. Rosuvastatin has been evaluated in this context, particularly in populations with specific risk profiles.
JUPITER Trial Analysis: Cardiovascular Event Reduction in Low-LDL, High-hsCRP Populations
The JUPITER (Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating this compound) trial investigated the role of this compound in primary prevention among individuals with relatively low low-density lipoprotein cholesterol (LDL-C) levels but elevated high-sensitivity C-reactive protein (hsCRP) levels. The trial enrolled apparently healthy men aged 50 years or older and women aged 60 years or older who had LDL-C levels below 130 mg/dL but hsCRP levels of 2 mg/L or higher acc.orgnih.govahajournals.orgclotcare.orgjacc.org. This population typically did not meet criteria for statin therapy based on then-current guidelines jacc.org.
The JUPITER trial demonstrated that this compound 20 mg daily significantly reduced the incidence of major cardiovascular events compared to placebo clotcare.org. The study was halted prematurely due to the clear and significant benefit observed in the this compound group clotcare.org. This compound treatment led to a median reduction of 50% in LDL-C and 37% in hsCRP clotcare.org.
Key findings regarding cardiovascular event reduction include:
Participants who achieved LDL-C levels less than 1.8 mmol/L (<70 mg/dL) experienced a 55% reduction in vascular events compared to placebo (event rate 0.51 vs. 1.11 per 100 person-years; hazard ratio [HR] 0.45, 95% CI 0.34-0.60, p<0.0001) nih.gov.
Those achieving hsCRP levels less than 2 mg/L showed a 62% reduction in vascular events (event rate 0.42 per 100 person-years; HR 0.38, 95% CI 0.26-0.56, p<0.0001) nih.gov.
The most pronounced benefit was observed in patients who achieved both LDL-C less than 1.8 mmol/L (<70 mg/dL) and hsCRP less than 2 mg/L, resulting in a 65% reduction in vascular events (event rate 0.38 per 100 person-years; adjusted HR 0.35, 95% CI 0.23-0.54) nih.govahajournals.org.
Further reduction of hsCRP levels to below 1.0 mg/L was associated with an even greater reduction in event rates, independent of achieved LDL-C levels clotcare.org.
Table 1: JUPITER Trial: Cardiovascular Event Reduction with this compound 20 mg
| Achieved Lipid/Inflammation Target | Vascular Event Reduction (vs. Placebo) | Hazard Ratio (95% CI) | P-value |
| LDL-C < 1.8 mmol/L (<70 mg/dL) | 55% | 0.45 (0.34-0.60) | <0.0001 |
| hsCRP < 2 mg/L | 62% | 0.38 (0.26-0.56) | <0.0001 |
| Both LDL-C < 1.8 mmol/L and hsCRP < 2 mg/L | 65% | 0.35 (0.23-0.54) | <0.0001 |
HOPE-3 Study and Intermediate Cardiovascular Risk Populations
The HOPE-3 (Heart Outcomes Prevention Evaluation-3) trial was a large-scale, international, randomized, double-blind, placebo-controlled study involving 12,705 participants from 21 countries jwatch.orgwikijournalclub.orgnih.gov. The study population consisted of men aged 55 years or older and women aged 65 years or older who did not have known cardiovascular disease but were categorized as having intermediate cardiovascular risk due to the presence of at least one risk factor, such as elevated waist-to-hip ratio, low HDL cholesterol, current or recent smoking, dysglycemia, family history of premature coronary disease, or early renal dysfunction jwatch.orgwikijournalclub.orgacc.org. The majority of participants had at least two risk factors jwatch.org.
The trial employed a 2x2 factorial design, randomizing participants to receive daily this compound 10 mg or placebo, and daily candesartan (B1668252) 16 mg/hydrochlorothiazide 12.5 mg or placebo jwatch.orgwikijournalclub.orgacc.orgacc.org. Over a median follow-up of 5.6 years, this compound significantly reduced the incidence of the first coprimary outcome, a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke jwatch.orgacc.orgacc.org.
Compared to placebo, this compound treatment resulted in a mean LDL-C reduction of 35 mg/dL jwatch.org. The first coprimary outcome occurred in 3.7% of the this compound group versus 4.8% in the placebo group, demonstrating an absolute reduction of 1 percentage point jwatch.orgacc.org. The relative risk reduction for this endpoint with statin therapy alone was 21% (HR 0.79, 95% CI 0.69-0.90, p = 0.0005) acc.org. The second coprimary endpoint, which included the events of the first coprimary endpoint plus heart failure, resuscitated cardiac arrest, and revascularization procedures, occurred in 4.4% of the statin group compared to 5.7% of the placebo group acc.org. The observed benefits of this compound in the HOPE-3 trial were independent of baseline blood pressure or lipid levels nih.gov.
Table 2: HOPE-3 Trial: Cardiovascular Outcomes with this compound 10 mg
| Outcome (Composite Endpoint) | This compound Group (%) | Placebo Group (%) | Absolute Reduction (%) | Relative Risk Reduction |
| CV Death, Nonfatal MI, or Nonfatal Stroke (First Co-primary) | 3.7 | 4.8 | 1.1 | 21% (HR 0.79) jwatch.orgacc.orgacc.org |
| First Co-primary + Heart Failure, Resuscitated Cardiac Arrest, Revascularization | 4.4 | 5.7 | 1.3 | Not specified in source |
Secondary Prevention Studies
Secondary prevention studies focus on preventing recurrent cardiovascular events and disease progression in individuals with established cardiovascular disease. This compound has been studied extensively for its ability to induce atherosclerosis regression.
ASTEROID Trial: Intravascular Ultrasound (IVUS) and Quantitative Coronary Angiography (QCA) Assessment of Atheroma Regression
The ASTEROID (A Study to Evaluate the Effect of this compound On Intravascular Ultrasound-Derived Coronary Atheroma Burden) trial was a prospective, open-label study designed to assess the impact of high-dose this compound therapy on coronary atherosclerosis in patients with coronary artery disease jacc.orgnih.govmdedge.comnih.gov. Serial intravascular ultrasound (IVUS) examinations were conducted in 349 patients at baseline and after 24 months of treatment with this compound 40 mg/day nih.govnih.gov. Quantitative coronary angiography (QCA) assessments were also performed to corroborate the findings mdedge.comahajournals.org.
This compound therapy resulted in substantial lipid modifications, lowering LDL-C to an average of 60.8 mg/dL (a 52-53.3% reduction from baseline) and increasing high-density lipoprotein cholesterol (HDL-C) by 14.7% (from a baseline of 43 mg/dL to 48 mg/dL) nih.govmdedge.comnih.govahajournals.org. The study provided significant evidence for the regression of atherosclerosis across all three prespecified IVUS measures of atheroma burden nih.govnih.gov.
Detailed findings include:
The change in percent atheroma volume (PAV) was -0.79% (95% CI, -1.24% to -0.34%; P<0.001) nih.gov.
The change in normalized total atheroma volume (TAV) was -6.8 mm³ (95% CI, -8.3 to -5.3 mm³; P<0.001) nih.gov.
QCA data confirmed that this compound 40 mg/day led to a decrease in percent arterial stenosis and an improvement in minimum lumen diameter (MLD) mdedge.comahajournals.orgmednet.ca. The mean MLD increased from 1.65 mm to 1.68 mm (P<0.001) ahajournals.org.
The ASTEROID trial was notable as the first study to demonstrate regression of coronary atherosclerosis with statin therapy using IVUS mednet.cajournals.co.za.
Table 3: ASTEROID Trial: Atheroma Regression with this compound 40 mg
| Parameter (Imaging Modality) | Baseline (Mean) | After 24 Months (Mean) | Change (Mean) | P-value |
| Percent Atheroma Volume (IVUS) | Not specified | Not specified | -0.79% | <0.001 |
| Normalized Total Atheroma Volume (IVUS) | Not specified | Not specified | -6.8 mm³ | <0.001 |
| Minimum Lumen Diameter (QCA) | 1.65 mm | 1.68 mm | +0.03 mm | <0.001 |
SATURN Trial: Comparative Atherosclerosis Regression with Atorvastatin (B1662188)
The SATURN (Study of Coronary Atheroma by InTravascular Ultrasound: Effect of this compound Versus AtorvastatiN) trial was a 104-week, randomized, double-blind, parallel-group, multicenter Phase IIIb study designed to compare the effects of this compound 40 mg and atorvastatin 80 mg on atherosclerotic disease burden in approximately 1,000 patients with coronary artery disease journals.co.zafiercepharma.comgpnotebook.comdiabetesjournals.orgastrazeneca.com. The primary endpoint was the change in percent atheroma volume (PAV), while secondary objectives included the effect on total atheroma volume (TAV) and lipid parameters fiercepharma.comdiabetesjournals.orgastrazeneca.com.
Both this compound and atorvastatin demonstrated statistically significant regression in PAV fiercepharma.comgpnotebook.comastrazeneca.com. Specifically, PAV decreased by 1.22% with this compound and 0.99% with atorvastatin fiercepharma.comgpnotebook.comdiabetesjournals.org. The difference in PAV change between the two treatments did not achieve statistical significance (p=0.17) fiercepharma.comgpnotebook.comdiabetesjournals.org. However, for TAV, this compound showed a statistically significant greater reduction compared with atorvastatin (-6.39 mm³ vs. -4.42 mm³; p=0.01) fiercepharma.comdiabetesjournals.orgastrazeneca.com.
In terms of lipid profiles, this compound achieved significantly lower LDL-C levels (62.6 mg/dL vs. 70.2 mg/dL, p<0.001) and significantly higher HDL-C levels (50.4 mg/dL vs. 48.6 mg/dL, p=0.01) compared to atorvastatin fiercepharma.comdiabetesjournals.org. A greater proportion of patients receiving this compound achieved an LDL-C level below 70 mg/dL (72.1% vs. 56.1%, p<0.001) fiercepharma.com.
Table 4: SATURN Trial: Comparative Atheroma Regression and Lipid Changes
| Parameter | This compound 40 mg | Atorvastatin 80 mg | P-value (Between Groups) |
| Change in Percent Atheroma Volume (PAV) | -1.22% | -0.99% | 0.17 |
| Change in Normalized Total Atheroma Volume (TAV) | -6.39 mm³ | -4.42 mm³ | 0.01 |
| Achieved LDL-C (mg/dL) | 62.6 | 70.2 | <0.001 |
| Achieved HDL-C (mg/dL) | 50.4 | 48.6 | 0.01 |
| Patients achieving LDL-C < 70 mg/dL (%) | 72.1 | 56.1 | <0.001 |
COSMOS and IBIS-4 Studies in Atherosclerosis Regression
Beyond ASTEROID and SATURN, other studies have further explored this compound's effects on atherosclerosis regression.
COSMOS (Multicenter Coronary Atherosclerosis Study Measuring Effects of this compound Using Intravascular Ultrasound in Japanese Subjects) The COSMOS trial was a 76-week open-label study conducted in Japan to evaluate the effect of this compound on plaque volume in patients with stable coronary artery disease (CAD) nih.govresearchgate.netuu.nl. Patients initiated treatment with this compound 2.5 mg/day, with the dose potentially increasing to a maximum of 20 mg/day nih.govnih.gov. Intravascular ultrasound (IVUS) was utilized to assess coronary atheroma nih.govresearchgate.net.
This compound treatment demonstrated a significant regression of coronary plaque volume nih.govresearchgate.net. The primary endpoint, percent change of plaque volume, showed a reduction of -5.1% (P<0.0001) nih.gov. Lipid profile changes included a 38.6% decrease in LDL-C and a 19.8% increase in HDL-C (both P<0.0001) nih.gov. A subanalysis of the COSMOS trial indicated that plaque regression was less pronounced in patients with high HbA1c levels despite similar improvements in lipid levels, suggesting a potential role for tight glucose control in enhancing plaque regression during statin therapy nih.gov.
Table 5: COSMOS Trial: Atheroma Regression with this compound
| Parameter | Baseline (Mean) | After 76 Weeks (Mean) | Change (Mean) | P-value |
| Percent Change of Plaque Volume | Not specified | Not specified | -5.1% | <0.0001 |
| LDL-C Change | Not specified | Not specified | -38.6% | <0.0001 |
| HDL-C Change | Not specified | Not specified | +19.8% | <0.0001 |
IBIS-4 (Integrated Biomarkers and Imaging Study) The IBIS-4 trial investigated the impact of high-intensity statin therapy on plaque burden, composition, and phenotype in non-infarct-related arteries of patients who had experienced ST-segment elevation myocardial infarction (STEMI) and undergone primary percutaneous coronary intervention (PCI) jacc.orgtctmd.comnih.govresearchgate.net. Patients received high-intensity this compound 40 mg/day for 13 months tctmd.comnih.govresearchgate.net. Serial intravascular ultrasonography (IVUS) and radiofrequency IVUS (RF-IVUS) were used for assessment tctmd.comnih.gov.
This compound therapy in IBIS-4 was associated with regression of coronary atherosclerosis in non-infarct-related arteries tctmd.comnih.govresearchgate.net. The percent atheroma volume (PAV) of the non-infarct-related artery decreased by -0.93% (95% CI 0.25%-1.56%, P = 0.007) tctmd.comnih.govresearchgate.net. A notable finding was that 74% of patients experienced regression in at least one non-infarct-related artery, with 54% showing regression in both tctmd.com. Lipid improvements included a decrease in LDL-C from a median of 127 mg/dL to 73 mg/dL, and an increase in HDL-C from 43 mg/dL to 46 mg/dL (P < 0.0001 for both) tctmd.com. While this compound did not significantly alter the radiofrequency IVUS-derived percent necrotic core or the number of thin-cap fibroatheromas, there was an increase in the proportions of calcified tissue components and a decrease in fibrous tissue components tctmd.comnih.gov.
Table 6: IBIS-4 Trial: Atheroma Regression with this compound 40 mg
| Parameter | Baseline (Median/Mean) | After 13 Months (Median/Mean) | Change (Median/Mean) | P-value |
| Percent Atheroma Volume (PAV) | Not specified | Not specified | -0.93% | 0.007 |
| LDL-C (mg/dL) | 127 | 73 | -54 mg/dL | <0.0001 |
| HDL-C (mg/dL) | 43 | 46 | +3 mg/dL | <0.0001 |
STABLE and YELLOW Trials: Plaque Composition Analysis
Clinical trials have investigated this compound's ability to modify the composition of atherosclerotic plaques, which is crucial for understanding its role in stabilizing vulnerable lesions.
The YELLOW (Reduction in Yellow Plaque by Aggressive Lipid-Lowering Therapy) trial focused on the impact of aggressive lipid-lowering therapy with this compound on plaque lipid content. This study compared intensive statin therapy (this compound 40 mg daily) with standard statin care, utilizing near-infrared spectroscopy (NIRS) imaging to quantify plaque lipid. The findings demonstrated that intensive this compound 40 mg therapy resulted in a significant reduction in the lipid core burden index (LCBI) within the 4-mm maximal segment, indicating an early and favorable reduction in plaque lipid. In contrast, the standard statin care group showed no change in lipid content. These results suggest that short-term aggressive statin therapy with this compound can effectively modify both the quantity and composition of coronary atherosclerotic plaques by reducing their lipid content. nih.govtctmd.comresearchgate.net
Comparative Effectiveness Research with Other Statins
Comparative effectiveness research has evaluated this compound against other commonly prescribed statins, particularly atorvastatin, in various clinical settings.
Head-to-Head Trials: this compound vs. Atorvastatin (e.g., STELLAR, ECLIPSE, DISCOVERY)
Several randomized controlled trials have directly compared the lipid-lowering efficacy of this compound with atorvastatin.
The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to this compound) trial was a 6-week, multicenter, open-label, randomized study comparing the efficacy of this compound with atorvastatin, simvastatin (B1681759), and pravastatin (B1207561) in patients with hyperlipidemia or mixed dyslipidemia. The trial demonstrated that this compound was generally more effective in reducing LDL-C levels. Across various doses, this compound 10-80 mg reduced LDL-C by a mean of 8.2% more than atorvastatin 10-80 mg. Furthermore, a higher percentage of patients achieved their LDL-C goals with this compound; for instance, 53% to 80% of patients on this compound 10-40 mg achieved LDL-C levels <100 mg/dL, compared to 18% to 70% of patients receiving atorvastatin. crestor.comresearchgate.netconsensus.appnih.govastrazenecaclinicaltrials.com
The ECLIPSE (Efficacy and Tolerability of this compound and Atorvastatin when Force-Titrated in Patients with Primary Hypercholesterolemia) trial was a 24-week, open-label, randomized, multicenter study comparing force-titrated this compound (10-40 mg) with atorvastatin (10-80 mg) in high-risk patients with hypercholesterolemia. At all assessed time points, a significantly greater percentage of patients treated with this compound achieved the National Cholesterol Education Program Adult Treatment Panel III (NCEP ATP III) LDL-C goal of <100 mg/dL and the 2003 European LDL-C targets. This compound also led to significantly greater improvements in other components of the atherogenic lipid profile compared to atorvastatin. For instance, at 6 weeks, 53% of this compound 10 mg patients achieved an LDL-C goal of <100 mg/dL, compared to 28% of atorvastatin 10 mg patients. By 18 weeks, 81% of this compound 40 mg patients reached this goal, versus 65% of atorvastatin 40 mg patients. crestor.comnih.govau.dkscite.ai
The DISCOVERY (DIrect Statin COmparison of LDL-C Values: an Evaluation of this compound therapY) program encompassed several regional studies, including DISCOVERY-Asia, DISCOVERY Netherlands, and DISCOVERY Alpha, designed to compare the efficacy of starting doses of statins in achieving target lipid levels in diverse populations. These trials consistently showed that this compound 10 mg was significantly more effective than atorvastatin 10 mg in enabling patients with primary hypercholesterolemia to achieve European LDL-C and total cholesterol (TC) goals. For example, in the DISCOVERY-Asia study, 79.5% of patients receiving this compound 10 mg achieved the 1998 European LDL-C goal of <3.0 mmol/L at 12 weeks, compared to 69.4% of those on atorvastatin 10 mg (p < 0.0001). Similarly, the DISCOVERY Alpha study reported that 72.5% of this compound 10 mg patients achieved the 1998 European LDL-C goals, versus 56.6% for atorvastatin 10 mg (p < 0.001). researchgate.netprecis-2.orgnih.govnih.gov
The following table summarizes key findings from head-to-head trials comparing this compound and Atorvastatin:
| Trial | Comparison (Dose Range) | Key Lipid Outcome | This compound Result (e.g., % reduction, % goal achievement) | Atorvastatin Result (e.g., % reduction, % goal achievement) | Statistical Significance (p-value) | Source |
| STELLAR | This compound 10-80 mg vs. Atorvastatin 10-80 mg | Mean LDL-C reduction | 8.2% more reduction than Atorvastatin | - | <0.001 | researchgate.netconsensus.app |
| This compound 10-40 mg vs. Atorvastatin | Patients achieving LDL-C <100 mg/dL | 53%-80% | 18%-70% | Not specified for all ranges | nih.gov | |
| ECLIPSE | This compound 10-40 mg vs. Atorvastatin 10-80 mg | Patients achieving NCEP ATP III LDL-C goal <100 mg/dL (6 weeks, 10mg dose) | 53% | 28% | <0.001 | crestor.com |
| Patients achieving NCEP ATP III LDL-C goal <100 mg/dL (18 weeks, 40mg dose) | 81% | 65% | <0.001 | crestor.com | ||
| DISCOVERY-Asia | This compound 10 mg vs. Atorvastatin 10 mg | Patients achieving 1998 European LDL-C goal <3.0 mmol/L | 79.5% | 69.4% | <0.0001 | researchgate.net |
| DISCOVERY Alpha | This compound 10 mg vs. Atorvastatin 10 mg | Patients achieving 1998 European LDL-C goals | 72.5% | 56.6% | <0.001 | nih.gov |
Real-World Evidence Studies on Cardiovascular Outcomes
Real-world evidence studies provide insights into the effectiveness of this compound in routine clinical practice and its impact on cardiovascular outcomes outside the controlled environment of clinical trials.
A multi-database cohort study, analyzing data from the China Renal Data System (CRDS) and UK Biobank, conducted a retrospective comparison of this compound and atorvastatin. This study suggested that initiation of this compound was associated with a lower risk for all-cause mortality and major adverse cardiovascular events (MACE) compared to atorvastatin. In the UK Biobank database, the all-cause mortality rates per 100 person-years were 0.66 for this compound versus 0.90 for atorvastatin, translating to a 26% lower risk with this compound. Similarly, MACE rates were 0.82 versus 1.14 per 100 person-years, indicating a 29% reduction in risk favoring this compound. This compound also appeared to confer lower risks for major adverse liver outcomes (MALO). tctmd.comacc.org
Another real-world, retrospective multi-centric observational study, the REAL ROSE study, evaluated the clinical effectiveness of this compound as a lipid-lowering therapy for primary and secondary prevention of cardiovascular events in an Indian population. This study, involving 1,816 patients, demonstrated that this compound treatment significantly reduced levels of total cholesterol (from 227.2 mg/dL to 178.4 mg/dL), triglycerides (from 212.6 mg/dL to 154.4 mg/dL), and LDL cholesterol (from 167.0 mg/dL to 125.6 mg/dL), while increasing HDL cholesterol levels (from 40.7 mg/dL to 44.3 mg/dL) (p<0.0001 for all). These findings underscore the clinical effectiveness of moderate- to high-intensity this compound (5-40 mg) in a real-world setting for cardiovascular event prevention. nih.gov
This compound in Specific Cardiovascular Syndromes
This compound's utility extends to the management of specific cardiovascular syndromes, where its lipid-lowering and pleiotropic effects can play a significant role.
Acute Coronary Syndrome (ACS) Management
Statins are a cornerstone in the management of acute coronary syndrome (ACS) due to their ability to mitigate the pathological processes involved, including inflammation, endothelial dysfunction, and thrombus development. This compound is recognized as a highly potent statin in lowering lipid profiles and inflammatory markers associated with atherosclerosis. ijss-sn.comnih.gov
A meta-analysis of randomized controlled trials examining high-dose statin loading before percutaneous coronary intervention (PCI) in ACS patients found that high-dose this compound loading was associated with a 52% reduction in major adverse cardiovascular and cerebrovascular events (MACCE) at 30 days in non-ST-elevation ACS (NSTE-ACS). nih.gov
Heart Failure with Reduced Ejection Fraction (e.g., CORONA trial)
The role of statins in heart failure with reduced ejection fraction (HFrEF) has been a subject of specific investigation, notably in the CORONA (Controlled this compound Multinational Trial in Heart Failure) trial . This randomized, double-blind, placebo-controlled trial aimed to evaluate whether this compound (10 mg) could reduce the combined endpoint of cardiovascular mortality, non-fatal myocardial infarction, or non-fatal stroke in older patients (≥60 years) with chronic symptomatic systolic heart failure of ischemic etiology and an ejection fraction of ≤40% (or ≤35% for NYHA class II). acc.orgnih.gov
Despite the high prevalence of coronary disease in the study population, the CORONA trial found that this compound was not associated with a reduction in the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke over a median follow-up of 32.8 months. acc.org
However, analyses of secondary endpoints revealed some notable findings. Hospitalizations for cardiovascular causes occurred less frequently in the this compound group compared with the placebo group (Hazard Ratio [HR] 0.92, 95% CI 0.85-0.99, p = 0.04 for the first event; p < 0.001 for multiple events). While hospitalization for heart failure was similar between groups for the first event, when repeat events were considered, this compound was associated with a significant reduction in hospitalizations for heart failure (HR 0.82, 95% CI 0.72-0.92; p = 0.001). acc.orgresearchgate.net
The CORONA trial's results indicated that while this compound did not significantly improve the primary composite outcome in this specific population of older patients with ischemic HFrEF, it did show a reduction in cardiovascular hospitalizations, including repeat hospitalizations for heart failure. These findings suggest that while statins may not directly alter the course of heart failure in all contexts, they can still contribute to reducing cardiovascular morbidity. acc.orgahajournals.orgjacc.org
Pleiotropic Effects of Rosuvastatin: Beyond Lipid Lowering
Anti-inflammatory Mechanisms and Biomarkers
Rosuvastatin has demonstrated significant anti-inflammatory properties, which are believed to contribute to its cardiovascular benefits. A key biomarker of this effect is high-sensitivity C-reactive protein (hsCRP), a well-established marker of systemic inflammation and a predictor of future cardiovascular events. ahajournals.orgnih.gov
Clinical studies have consistently shown that this compound therapy leads to a significant reduction in hsCRP levels. nih.govsrce.hrjmsskims.orgnatap.org For instance, the JUPITER trial demonstrated that this compound (20 mg/day) reduced hsCRP levels by 37% in individuals with low LDL cholesterol but elevated hsCRP. nih.govnatap.org The proposed mechanisms for this reduction include the decreased production of inflammatory cytokines like interleukin-6 (IL-6), which are potent stimulators of CRP production in the liver. nih.govmdpi.com
Impact on Inflammatory Pathways and Cytokine Expression
This compound's anti-inflammatory effects extend to its modulation of various inflammatory pathways and the expression of cytokines. It can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. srce.hrbsmiab.org By suppressing NF-κB, this compound can reduce the production of a cascade of inflammatory mediators.
Research has shown that this compound can decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. acs.orgplos.org Conversely, it has been observed to increase the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). plos.org However, some studies have reported conflicting results, with certain investigations showing an increase in some pro-inflammatory cytokines, suggesting a complex immunomodulatory role. srce.hrnih.gov
Table 1: Effect of this compound on Inflammatory Cytokines
Cytokine Effect of this compound Reference hs-CRP Significantly Decreased [2, 28, 30, 31] TNF-α Decreased [5, 12] IL-1β Decreased natap.org IL-6 Decreased [5, 12] IL-10 (anti-inflammatory) Increased ahajournals.org
Modulation of Heme Oxygenase-1 (HO-1)
A notable pleiotropic effect of this compound is the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. consensus.appahajournals.orgnih.gov Studies in cultured human endothelial cells have shown that this compound increases both HO-1 mRNA and protein levels in a concentration-dependent manner. nih.gov This induction of HO-1 is considered a novel pathway that contributes to the antiatherogenic actions of this compound. ahajournals.orgnih.gov The upregulation of HO-1 by this compound has been linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. mdpi.comresearchgate.net
Antioxidant Properties and Oxidative Stress Reduction
This compound exhibits significant antioxidant properties, which play a crucial role in mitigating the detrimental effects of oxidative stress in the vasculature. bsmiab.orgresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to endothelial dysfunction and atherosclerosis.
Effects on Reactive Oxygen Species (ROS) Generation
This compound has been shown to reduce the generation of ROS. researchgate.netnih.gov One of the mechanisms involves the inhibition of NADPH oxidase, a major enzymatic source of superoxide (B77818) in vascular cells. nih.govthieme-connect.com By suppressing NADPH oxidase activity, this compound diminishes the production of these damaging free radicals. thieme-connect.com Furthermore, this compound's ability to upregulate antioxidant defense enzymes, such as those involved in glutathione (B108866) synthesis, enhances the cellular capacity to neutralize ROS. researchgate.netnih.gov Studies have demonstrated that this compound can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. spandidos-publications.com
Influence on Nitric Oxide Synthase (NOS) Expression
This compound positively influences the expression and activity of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a critical molecule for endothelial health. Specifically, this compound has been shown to increase the expression of endothelial NOS (eNOS), which generates the protective NO in the endothelium. jacc.orgoup.comnih.gov This leads to increased NO bioavailability, promoting vasodilation and inhibiting platelet aggregation and inflammation. jacc.orgahajournals.org
Conversely, this compound has been found to decrease the expression of inducible NOS (iNOS), which is typically upregulated during inflammatory conditions and produces large, potentially harmful amounts of NO. oup.comnih.gov This differential regulation of NOS isoforms contributes significantly to the vasoprotective effects of this compound. Studies in diabetic mice have also shown that this compound can preserve the expression of neuronal NOS (nNOS), which may play a role in mitigating diabetic neuropathy. ahajournals.org
Endothelial Function Enhancement
By combating inflammation and oxidative stress, this compound directly contributes to the enhancement of endothelial function. A healthy endothelium is crucial for maintaining vascular homeostasis.
This compound has been demonstrated to improve endothelial function in various patient populations, including those with inflammatory joint diseases and type 2 diabetes with coronary heart disease. nih.govnih.gov One of the key indicators of improved endothelial function is an increase in flow-mediated dilation (FMD), a measure of the endothelium's ability to respond to shear stress by releasing NO. Long-term this compound therapy has been shown to significantly improve FMD. nih.gov
The mechanisms behind this enhancement are multifaceted and include the increased bioavailability of NO, reduction of the vasoconstrictor endothelin-1 (B181129) (ET-1), and protection of endothelial cells from apoptosis (programmed cell death) induced by factors like oxidized LDL. jacc.orgnih.govspandidos-publications.com By suppressing endoplasmic reticulum stress in endothelial cells, this compound can prevent apoptosis and preserve the integrity of the endothelial layer. spandidos-publications.com
Table 2: Chemical Compounds Mentioned
Compound Name This compound High-sensitivity C-reactive protein (hsCRP) Interleukin-6 (IL-6) Nuclear factor kappa B (NF-κB) Tumor necrosis factor-alpha (TNF-α) Interleukin-1 beta (IL-1β) Interleukin-10 (IL-10) Heme oxygenase-1 (HO-1) Nuclear factor erythroid 2-related factor 2 (Nrf2) Reactive oxygen species (ROS) NADPH oxidase Superoxide Glutathione Superoxide dismutase (SOD) Catalase (CAT) Malondialdehyde (MDA) Nitric oxide synthase (NOS) Nitric oxide (NO) Endothelial NOS (eNOS) Inducible NOS (iNOS) Neuronal NOS (nNOS) Endothelin-1 (ET-1) Oxidized low-density lipoprotein (oxidized LDL)
Vascular Tone Regulation
This compound plays a crucial role in regulating vascular tone, primarily by modulating the production of key vasoactive molecules. Its influence on endothelial nitric oxide synthase (eNOS) and endothelin-1 (ET-1) are central to this effect.
Research has shown that this compound can significantly increase the expression and activity of eNOS, the enzyme responsible for producing nitric oxide (NO), a potent vasodilator. In a study involving wild-type mice, treatment with this compound (0.5 mg/kg) resulted in an approximately 50% increase in myocardial eNOS messenger RNA (mRNA) levels. jacc.org This upregulation of eNOS leads to increased NO bioavailability, which promotes vasodilation and improves endothelial function. jacc.org Another study in rats demonstrated that chronic treatment with this compound (0.2 and 2 mg/kg/day) significantly increased eNOS mRNA and protein levels in the heart, an effect that was linked to cardioprotection. nih.govoup.com
| Molecule | Effect of this compound | Study Model | Key Finding | Citation |
|---|---|---|---|---|
| eNOS mRNA | Increase | Wild-type mice | ~50% increase in myocardial eNOS mRNA levels. | jacc.org |
| eNOS mRNA and Protein | Increase | Rats (in vivo) | Significant increase with 0.2 and 2 mg/kg/day this compound. | nih.govoup.com |
| Endothelin-1 (ET-1) | Decrease | HUVECs (in vitro) | Prevented dextrose-induced increase in ET-1 secretion. | diabetesjournals.org |
| Endothelin-1 (ET-1) | Decrease | Hyperlipidemic rats (in vivo) | Reduced serum ET-1 levels from 89.54 ± 39.652 pg/ml to levels comparable to controls. | researchgate.netimpactfactor.org |
Impact on Endothelial Progenitor Cells
Endothelial progenitor cells (EPCs) are bone marrow-derived cells that play a critical role in endothelial repair and neovascularization. This compound has been shown to positively impact the number and function of these cells.
Clinical studies have demonstrated that this compound therapy can significantly increase the number of circulating EPCs. In a randomized, double-blind, placebo-controlled trial involving healthy male volunteers, 5 days of this compound (40 mg/day) led to a 1.9 to 3.5-fold increase in circulating EPCs. nih.gov Another study in patients with mixed dyslipidaemia found a significant 72% increase in the number of EPCs after 4 weeks of this compound therapy. researchgate.net Furthermore, long-term treatment with this compound has been found to increase EPC numbers in rodent models, with a greater than 3-fold increase observed 10 weeks after a myocardial infarction compared to placebo. wjgnet.com
The mobilization of EPCs by this compound appears to be dependent on the eNOS pathway, highlighting a mechanistic link between its effects on vascular tone and repair. researchgate.net By enhancing the availability of EPCs, this compound promotes the regeneration of damaged endothelium, a key process in preventing the initiation and progression of atherosclerosis. researchgate.netwjgnet.com
| Study Population | Duration of Treatment | Key Finding | Citation |
|---|---|---|---|
| Healthy male volunteers | 5 days | 1.9-3.5 fold increase in circulating EPCs. | nih.gov |
| Patients with mixed dyslipidaemia | 4 weeks | 72% increase in the number of EPCs. | researchgate.net |
| Rodent model (post-myocardial infarction) | 10 weeks | >3 fold increase in EPC numbers compared to placebo. | wjgnet.com |
| Patients with stable coronary artery disease | 6 months | Reported greater numbers of CFU-Hill (an EPC assay). | plos.org |
Plaque Stabilization and Regression Mechanisms
This compound exerts significant effects on the composition and stability of atherosclerotic plaques, contributing to a reduced risk of plaque rupture and subsequent cardiovascular events. These mechanisms include reducing the necrotic core, inhibiting smooth muscle cell activity, and remodeling the extracellular matrix.
Reduction in Necrotic Core Volume
The necrotic core, a central component of vulnerable plaques, is a key target for therapeutic intervention. Several clinical trials using intravascular ultrasound with virtual histology (IVUS-VH) have investigated the effect of this compound on plaque composition.
| Study | Key Finding on Necrotic Core | Citation |
|---|---|---|
| STABLE | Significant decrease in percent necrotic core volume (from 21.3% to 18.0%). | cvrf.org |
| IBIS-3 | -1.4% change in necrotic core percentage of total plaque volume. | pcronline.com |
| SATURN-VH | No significant decrease in percent necrotic core volume. | jacc.org |
| Meta-analysis (9 studies) | No statistically significant change in necrotic core tissue volume overall for statins. | nih.gov |
Smooth Muscle Cell Proliferation and Migration
The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development of atherosclerotic lesions. This compound has been shown to inhibit these processes, contributing to plaque stability.
In vitro studies have demonstrated that this compound can markedly inhibit the proliferation of VSMCs induced by platelet-derived growth factor-BB (PDGF-BB), a potent mitogen. nih.govnih.gov This inhibitory effect is time-dependent. nih.govnih.gov Furthermore, this compound has been found to suppress PDGF-BB-induced VSMC migration. nih.govnih.gov Mechanistically, this compound's effects on VSMCs are linked to the inhibition of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the Akt/mTOR axis. nih.govkjpp.net By inhibiting the proliferation and migration of VSMCs, this compound helps to reduce the cellularity of atherosclerotic plaques and prevent the formation of a neointima. nih.govkoreamed.org
Extracellular Matrix Remodeling
The extracellular matrix (ECM) provides structural integrity to the atherosclerotic plaque. This compound influences ECM remodeling by modulating the activity of matrix metalloproteinases (MMPs) and promoting collagen deposition, which strengthens the fibrous cap of the plaque.
Studies have shown that this compound can decrease the levels of certain MMPs, such as MMP-1 and MMP-9, which are enzymes that degrade ECM components. elpub.ruresearchgate.net In hypertensive patients, long-term this compound therapy was found to reduce the levels of MMP-1 and MMP-9 in the blood. elpub.ruresearchgate.net Conversely, this compound increased the levels of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-4, which inhibit MMP activity. elpub.ruresearchgate.net In a study of patients with ST-segment elevation myocardial infarction, high-dose this compound significantly decreased MMP-9 levels and increased TIMP-4 levels after 8 weeks of treatment. nih.govdovepress.com
In addition to modulating MMPs and TIMPs, this compound has been shown to increase the collagen content of atherosclerotic plaques. In a study using an ApoE-knockout mouse model, this compound treatment resulted in a significant increase in the collagen content of brachiocephalic artery plaques (55.7 ± 2.5% vs. 45.8 ± 3.1% in controls). physiology.orgnih.gov This effect is partly attributed to the attenuation of CD40L-induced downregulation of prolyl-4-hydroxylase α1 (P4Hα1), an enzyme crucial for collagen synthesis. nih.gov By promoting a more collagen-rich and less inflammatory plaque environment, this compound contributes to plaque stabilization and reduces the risk of rupture. physiology.orgnih.govnih.govjacc.org
| Component | Effect of this compound | Study Model/Population | Key Finding | Citation |
|---|---|---|---|---|
| MMP-1 | Decrease | Hypertensive patients | Dose-dependent reduction. | elpub.ruresearchgate.net |
| MMP-9 | Decrease | Hypertensive patients | Reduction observed, but not dose-dependent. | elpub.ruresearchgate.net |
| TIMP-1 | Increase | Hypertensive patients | Dose-dependent increase. | elpub.ruresearchgate.net |
| TIMP-4 | Increase | Hypertensive patients | Largest increase with highest dose. | elpub.ruresearchgate.net |
| MMP-9 | Decrease | STEMI Patients | Significant decrease after 8 weeks. | nih.govdovepress.com |
| TIMP-4 | Increase | STEMI Patients | Significant increase after 8 weeks. | nih.govdovepress.com |
| Collagen | Increase | ApoE-knockout mice | Increased collagen content in brachiocephalic artery plaques. | physiology.orgnih.gov |
| P4Hα1 | Attenuates downregulation | ApoE-/- mice | Attenuated CD40L-induced downregulation of P4Hα1. | nih.gov |
Adverse Event Mechanisms and Risk Mitigation
Myotoxicity and Rhabdomyolysis Pathogenesis
Rosuvastatin, like other statins, can cause a spectrum of muscle-related adverse events, ranging from myalgia to the more severe myopathy and potentially fatal rhabdomyolysis. hee.nhs.ukcmaj.ca Rhabdomyolysis is a serious condition involving skeletal muscle injury and the release of intracellular contents, such as myoglobin, into the bloodstream, which can lead to acute renal failure. drugbank.comtandfonline.com
The underlying pathogenesis of statin-induced myotoxicity is complex and not entirely elucidated. A primary mechanism is linked to the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. jst.go.jp This inhibition not only reduces cholesterol synthesis but also depletes essential downstream products of the mevalonate (B85504) pathway, such as farnesylpyrophosphate (B10766280) and geranylgeranylpyrophosphate. jst.go.jp These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. jst.go.jp Disruption of the function of these proteins can affect intracellular signaling, cytoskeleton integrity, and vesicle trafficking, ultimately leading to myocyte damage or apoptosis. jst.go.jpmdpi.com Other proposed mechanisms include mitochondrial dysfunction, disruption of calcium signaling, and increased expression of the muscle-specific ubiquitin ligase atrogin-1, which promotes muscle atrophy. jst.go.jpmdpi.com The risk of myotoxicity is largely dependent on the systemic concentration of the statin. tandfonline.com
Genetic factors play a significant role in an individual's susceptibility to this compound-induced myopathy by affecting the drug's pharmacokinetics. mdpi.comeuropa.eu Key genes implicated are SLCO1B1 and ABCG2, which encode for transport proteins that regulate the disposition of this compound.
The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter responsible for the uptake of statins from the blood into hepatocytes. mdpi.comnih.govnih.gov Genetic variants that reduce the function of OATP1B1 can lead to decreased hepatic uptake of this compound, resulting in higher plasma concentrations and increased exposure of skeletal muscle to the drug. pharmgkb.orggpnotebook.com The c.521T>C (rs4149056) single nucleotide polymorphism (SNP) is a well-studied variant associated with decreased transporter function and an elevated risk for statin-induced myopathy. hee.nhs.uknih.govgpnotebook.com While the risk conferred by this variant is most pronounced for simvastatin (B1681759), it is also a recognized risk factor for this compound-related myotoxicity. gpnotebook.comhee.nhs.uk Individuals carrying the c.521C allele have been shown to have increased systemic exposure to this compound. nih.govpharmgkb.org
The ABCG2 gene encodes the ATP-binding cassette super-family G member 2 (ABCG2) protein, an efflux transporter that limits the absorption of this compound in the intestine and facilitates its excretion. hee.nhs.uknih.gov The c.421C>A (rs2231142) variant in ABCG2 leads to a poor-functioning transporter protein. pharmgkb.orgpharmgkb.org This results in increased plasma concentrations of this compound, thereby elevating the risk of myotoxicity. mdpi.comnih.gov Individuals with the AA genotype at this locus show significantly higher this compound exposure compared to those with the CC genotype. pharmgkb.orgnih.gov The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides recommendations for this compound dosing based on SLCO1B1 and ABCG2 genotypes to mitigate the risk of adverse events. mdpi.compharmgkb.org
| Gene | Protein | Common Variant | Effect on this compound | Associated Risk |
|---|---|---|---|---|
| SLCO1B1 | OATP1B1 | c.521T>C (rs4149056) | Decreased hepatic uptake, leading to increased plasma concentration. nih.govgpnotebook.com | Increased risk of myopathy. gpnotebook.compharmgkb.org |
| ABCG2 | ABCG2 | c.421C>A (rs2231142) | Decreased efflux, leading to increased absorption and plasma concentration. nih.govpharmgkb.org | Increased risk of myopathy. pharmgkb.orgnih.gov |
The concurrent use of this compound with certain other medications can increase the risk of myopathy and rhabdomyolysis, primarily by increasing the systemic exposure to this compound. drugbank.com These interactions often occur at the level of drug transporters.
Cyclosporine: Co-administration of cyclosporine significantly increases this compound exposure. drugbank.comcrestor.com Cyclosporine is a potent inhibitor of the OATP1B1 transporter, which, as previously mentioned, is crucial for the hepatic uptake of this compound. nih.gov By blocking this transporter, cyclosporine reduces the clearance of this compound from the blood, leading to markedly elevated plasma levels and a heightened risk of myotoxicity. nih.gov
Gemfibrozil (B1671426): This fibric acid derivative also increases this compound concentrations and the risk of myopathy. drugbank.comhealthline.com The mechanism is multifactorial; gemfibrozil and its glucuronide metabolite inhibit OATP1B1, reducing this compound's entry into the liver. nih.govscispace.com This interaction is considered significant, and the combination is often avoided. crestor.comhealthline.com
Other Interactions: Several other drugs can increase the risk of myopathy when taken with this compound. These include certain antiviral medications used to treat HIV (e.g., atazanavir/ritonavir, lopinavir/ritonavir) and Hepatitis C (e.g., sofosbuvir/velpatasvir/voxilaprevir), which can inhibit drug transporters and increase this compound exposure. drugbank.comcrestor.com Cases of myopathy have also been reported with the concurrent use of colchicine. drugbank.com
Renal Effects and Proteinuria
This compound use has been associated with renal effects, specifically hematuria (blood in the urine) and proteinuria (protein in the urine). asn-online.orghcplive.com These effects were noted at the time of the drug's initial approval and have been confirmed in post-marketing surveillance and real-world data analyses. asn-online.orghcplive.comnih.gov
Studies comparing this compound to atorvastatin (B1662188) found that this compound was associated with a higher risk of developing both hematuria and proteinuria. asn-online.orghcplive.compharmacytimes.com One large observational study found an 8% higher risk of hematuria and a 17% higher risk of proteinuria with this compound compared to atorvastatin over a median follow-up of 3.1 years. asn-online.orghcplive.com The same study also noted a 15% higher risk of developing kidney failure requiring replacement therapy. asn-online.orghcplive.com The risk of these renal events appears to be dose-dependent, with higher risks associated with higher doses of this compound. asn-online.orgnih.govpharmacytimes.com
The proposed mechanisms for these renal effects include direct tubular toxicity. nih.gov Another suggested mechanism is an impairment of albumin tubular reabsorption in the proximal tubules, which may be a dose-dependent effect related to HMG-CoA reductase inhibition in the kidney. asn-online.org
| Renal Effect | Associated Finding | Proposed Mechanism |
|---|---|---|
| Proteinuria | Higher risk with this compound vs. atorvastatin (approx. 17% higher). asn-online.orghcplive.com Risk increases with dose. pharmacytimes.com | Impaired albumin reabsorption in proximal tubules. asn-online.org |
| Hematuria | Higher risk with this compound vs. atorvastatin (approx. 8% higher). asn-online.orghcplive.com Risk increases with dose. pharmacytimes.com | Direct renal tubular toxicity. nih.gov |
Mechanism of Proteinuria Induction
The occurrence of proteinuria, the presence of excess protein in the urine, with this compound use is a topic of scientific interest. The mechanisms are thought to be multifactorial, primarily involving renal tubular processes rather than glomerular damage.
In vitro studies have proposed that statin-induced proteinuria may result from a dose-dependent impairment of albumin reabsorption in the proximal tubules of the kidneys. kidneynews.org This process is believed to be a consequence of the inhibition of β-hydroxy β-methylglutaryl-coenzyme A (HMG-CoA) reductase, which interferes with the normal receptor-mediated endocytosis of albumin. kidneynews.orgkidneynews.org Another proposed mechanism involves oxidative stress, which leads to mitochondrial dysfunction due to the reduced synthesis of ubiquinone, a byproduct of the cholesterol synthesis pathway. kidneynews.org
The renal clearance of this compound itself may also play a role. Compared to other statins that are primarily metabolized by the liver, this compound has a notable degree of renal clearance (10%–25%), which may contribute to its effects on the kidneys. kidneynews.orgkidneynews.org Research indicates a greater risk of proteinuria with higher doses of this compound. kidneynews.orgkidneynews.org For instance, the reported incidence of proteinuria was less than 1% with 5–10 mg doses of this compound, increasing to less than 1.5% at a 40 mg dose. kidneynews.org A large observational study also found a higher risk of proteinuria with this compound compared to atorvastatin. kidneynews.orgnih.gov
It is important to note that this compound-associated proteinuria is often described as transient and reversible. researchgate.net Animal studies in rats with renal mass ablation showed that this compound tended to enhance urinary protein excretion, though not always to a statistically significant degree compared to control groups. karger.com The mechanism appeared to be related to proximal tubular function rather than changes in the permselective properties of the glomerular capillary barrier. karger.com
Impact on Glomerular Filtration Rate
The effect of this compound on the glomerular filtration rate (GFR), a key measure of kidney function, has yielded varied results in clinical studies. Some research suggests a potential for a decline in GFR, while other large-scale analyses indicate a stable or even improved GFR with long-term treatment.
One study comparing moderate-intensity doses of this compound (5 to 10 mg/day) and atorvastatin (10 to 20 mg/day) in 484 patients with diabetes found a more significant reduction in estimated GFR (eGFR) in the this compound group over 12 months. e-enm.org The eGFR in the this compound group decreased from 79.1 to 76.1 mL/min/1.73 m², while the atorvastatin group saw a smaller decrease from 80.3 to 78.8 mL/min/1.73 m². e-enm.org The study concluded that this compound treatment was associated with a more rapid GFR loss compared to atorvastatin in this patient population. e-enm.org
Conversely, a large pooled analysis from the this compound clinical development program, which included over 10,000 patients treated for up to 3.8 years, found that mean GFR, predicted from the Modification of Diet in Renal Disease (MDRD) equation, was higher compared to baseline both early and later in the course of treatment. karger.com In patients receiving long-term this compound (≥96 weeks), GFR was generally unchanged or tended to increase, irrespective of factors like age, diabetes, or baseline renal function. karger.com Another prospective study involving 38 patients with chronic kidney disease (CKD) showed a significant increase in eGFR from 50.7 to 53.3 mL/min/1.73 m² after 12 months of this compound treatment. capes.gov.br
A study in HIV-infected patients also demonstrated that 10 mg of this compound daily slowed the mean decline in eGFR compared to placebo over 24 weeks (1.61 vs -3.08 mL/minute/1.73 m²). nih.gov
Table 1: Impact of this compound on Glomerular Filtration Rate (eGFR)
| Study Population | This compound Intervention | Follow-up Duration | Key Findings on eGFR | Source |
|---|---|---|---|---|
| 484 patients with diabetes | 5-10 mg/day | 12 months | Significant eGFR reduction from 79.1 to 76.1 mL/min/1.73 m² | e-enm.org |
| >10,000 hyperlipidemic patients | 5-40 mg/day | Up to 3.8 years | Mean GFR was unchanged or tended to increase from baseline | karger.com |
| 38 patients with Chronic Kidney Disease (CKD) | 2.5 mg/day | 12 months | Significant eGFR increase from 50.7 to 53.3 mL/min/1.73 m² | capes.gov.br |
| 147 HIV-infected patients | 10 mg/day | 24 weeks | Slowed mean eGFR decline compared to placebo (1.61 vs -3.08 mL/min/1.73 m²) | nih.gov |
New-Onset Diabetes Mellitus Risk
Mechanistic Hypotheses for Diabetes Risk
The association between statin use, including this compound, and an increased risk of new-onset diabetes mellitus (NODM) is supported by data from numerous clinical trials and meta-analyses. paulwulleman.befrontiersin.org While the lipid-lowering mechanisms of statins are well-defined, the pathways leading to this "diabetogenic" effect are considered multifactorial and are still under investigation. paulwulleman.be
The leading hypotheses suggest that statins negatively affect both insulin (B600854) sensitivity and insulin secretion. paulwulleman.be By inhibiting HMG-CoA reductase, statins not only block cholesterol synthesis but also have other "pleiotropic" effects that can influence glucose control. paulwulleman.be
One proposed mechanism involves the upregulation of the low-density lipoprotein receptor (LDLR) in pancreatic islets. frontiersin.org While increased LDLR expression in the liver is beneficial for clearing LDL cholesterol from the blood, in pancreatic β-cells, it could lead to increased cholesterol accumulation. frontiersin.org This accumulation may induce cellular dysfunction and impair the secretion of insulin. paulwulleman.befrontiersin.org
Furthermore, research suggests that different types of statins may carry different risks. Lipophilic statins, such as atorvastatin and simvastatin, may be more likely to induce diabetes compared to more hydrophilic statins like pravastatin (B1207561) and this compound. consensus.app However, other large studies have found that higher-potency statins, including this compound, are associated with a greater risk compared to lower-potency options. bmj.com
Risk-Benefit Analysis in Clinical Practice
Despite the association with an increased risk of NODM, the clinical consensus is that for most patients, particularly those with established cardiovascular disease (CVD) or at high risk for it, the benefits of this compound in preventing major cardiovascular events far outweigh the modest risk of developing diabetes. paulwulleman.beconsensus.appnih.gov
The JUPITER (Justification for the Use of Statins in Primary Prevention: An Intervention Trial Evaluating this compound) trial was a landmark study in this area. It found a 26% higher incidence of physician-reported diabetes in the this compound 20 mg group compared to placebo. nih.gov However, the same trial showed that this compound led to a 44% lower incidence of the primary endpoint, which included heart attack and stroke. paulwulleman.benih.gov A subsequent analysis of the JUPITER data revealed that the increased diabetes risk was primarily seen in patients who already had at least one major risk factor for diabetes at the start of the study. nih.gov In these individuals, for every 54 new cases of diabetes, 134 vascular events or deaths were prevented. consensus.app
Meta-analyses have consistently shown a small but statistically significant increase in NODM risk with statin therapy. ccjm.orgbmj.com One analysis of 13 trials found that statin therapy was associated with a 9% increased risk for incident diabetes. nih.gov Another meta-analysis calculated that for every 255 patients treated with a statin for four years, only one extra case of diabetes would occur, while 5.4 cardiovascular events would be prevented. paulwulleman.be
Clinical practice guidelines emphasize individualizing therapy. For patients at high cardiovascular risk, potent statins like this compound are recommended. nih.gov In those with multiple risk factors for diabetes, careful monitoring of blood glucose is advised when initiating statin therapy. consensus.app
Table 2: Risk of New-Onset Diabetes Mellitus (NODM) with this compound
| Study/Analysis | Comparison | Key Finding on NODM Risk | Source |
|---|---|---|---|
| JUPITER Trial | This compound 20 mg vs. Placebo | 26% higher incidence of physician-reported diabetes with this compound. | nih.gov |
| LODESTAR Trial Analysis | This compound vs. Atorvastatin | Higher incidence of NODM requiring antidiabetics in the this compound group (7.2% vs 5.3%). | bmj.com |
| Population-based study | This compound vs. Pravastatin | 18% increased risk of new-onset diabetes with this compound compared to pravastatin. | bmj.com |
| Sattar et al. Meta-analysis | Statins vs. Placebo | Overall 9% increased risk for incident diabetes with statin therapy. | nih.gov |
| Navarese et al. Meta-analysis | Different Statins | Incidence of new diabetes was highest with this compound. | ccjm.org |
Drug Drug Interaction Research
Transporter-Mediated Interactions (e.g., OATP1B1, BCRP)
Rosuvastatin's disposition in the body is heavily dependent on transporter proteins. hres.ca The hepatic uptake, a crucial step for its cholesterol-lowering effect, is primarily mediated by Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. kjpp.netnih.govkoreamed.org Additionally, the Breast Cancer Resistance Protein (BCRP), an efflux transporter found in the intestine and liver, plays a significant role in limiting its absorption and facilitating its excretion. kjpp.netkoreamed.orgevotec.com
Inhibition of these transporters by co-administered drugs can lead to a significant increase in this compound plasma concentrations. nih.gov For instance, solitary inhibition of the intestinal BCRP transporter can result in up to a two-fold increase in this compound exposure. evotec.comnih.gov This is because this compound is a substrate for both OATP1B1 and BCRP, making it susceptible to interactions with drugs that inhibit these pathways. nih.govresearchgate.net
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for predicting these transporter-mediated drug-drug interactions (DDIs). nih.govresearchgate.net Studies using PBPK models have confirmed that the inhibition of hepatic OATP1B1 and OATP1B3, as well as intestinal BCRP, are the primary mechanisms behind many clinically observed DDIs with this compound. nih.govkoreamed.org
Genetic variations (polymorphisms) in the genes that code for these transporters, such as SLCO1B1 (for OATP1B1) and ABCG2 (for BCRP), can also markedly affect this compound's pharmacokinetics, leading to inter-individual variability in drug exposure and response. nih.govsolvobiotech.comnih.gov For example, individuals with the BCRP c.421A/A genotype have shown a 2.4-fold higher exposure to this compound compared to those with the wild-type genotype. solvobiotech.comnih.gov Similarly, certain OATP1B1 polymorphisms are associated with increased this compound plasma levels. drugbank.comresearchgate.net
Cytochrome P450 Independent Interactions (e.g., Cyclosporine, Gemfibrozil)
A key feature of this compound is its minimal metabolism by the cytochrome P450 (CYP) system, with only about 10% of a dose being metabolized, primarily by CYP2C9. drugbank.com This characteristic makes it less susceptible to classical CYP-mediated DDIs compared to other statins like atorvastatin (B1662188) or simvastatin (B1681759). drugbank.comhres.caastrazeneca.ca However, this compound is involved in significant interactions that are independent of the CYP450 pathway, mainly through the inhibition of the aforementioned transporters. drugbank.com
Cyclosporine: The interaction between this compound and cyclosporine is clinically significant and well-documented. Co-administration of cyclosporine, an immunosuppressant, can increase the peak plasma concentration (Cmax) and the area under the curve (AUC) of this compound by 11-fold and 7-fold, respectively. fda.govresearchgate.netdrugs.com This profound increase in this compound exposure is not due to CYP inhibition but is primarily caused by potent inhibition of OATP1B1 and BCRP by cyclosporine. kjpp.netnih.govkoreamed.orgdrugs.com Cyclosporine effectively blocks the hepatic uptake and intestinal efflux of this compound, leading to substantially elevated systemic levels. researchgate.net
Gemfibrozil (B1671426): Gemfibrozil, a fibric acid derivative also used to manage cholesterol, increases this compound exposure. goodrx.com The combination of gemfibrozil with this compound results in an approximate 1.9-fold increase in the AUC of this compound. nih.gov The mechanism behind this interaction involves the inhibition of OATP1B1-mediated hepatic uptake of this compound by gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide. nih.gov Unlike the interaction with cyclosporine, the effect of gemfibrozil is more moderate but still clinically relevant. nih.govahajournals.org
Clinically Significant Interactions and Management Strategies
The primary concern with this compound drug interactions is the increased risk of myopathy and rhabdomyolysis due to elevated plasma concentrations. drugbank.comhres.ca Therefore, managing these interactions is crucial for patient safety. Management strategies often involve avoiding certain drug combinations, adjusting the dose of this compound, or increased monitoring. acc.orgconsensus.app
Cyclosporine: Due to the large increase in this compound exposure, the combination is contraindicated or requires significant dose limitation of this compound. astrazeneca.cafda.govwww.gov.uk
Gemfibrozil: This combination should generally be avoided. crestor.com If co-administration is necessary, the dose of this compound should be limited. goodrx.comwww.gov.uk
Antiviral Medications: Certain protease inhibitors used to treat HIV (e.g., atazanavir/ritonavir, lopinavir/ritonavir) and Hepatitis C virus (HCV) agents (e.g., sofosbuvir/velpatasvir/voxilaprevir) can significantly increase this compound exposure through transporter inhibition. drugbank.comcrestor.com These combinations are often not recommended or require this compound dose adjustments. hres.cacrestor.com
Warfarin (B611796): Co-administration with this compound can lead to a clinically significant increase in the International Normalized Ratio (INR), heightening the risk of bleeding. fda.govgoodrx.com Patients on warfarin should have their INR monitored closely when starting, stopping, or changing the dose of this compound. goodrx.comwww.gov.uk
Other Agents: Colchicine and certain cancer therapies like regorafenib (B1684635) can also interact with this compound, increasing the risk of muscle-related adverse effects. goodrx.comacc.orgnih.gov Dose reductions of this compound may be necessary when used with these agents. goodrx.comacc.org
Regular review of a patient's medications is essential to identify and manage potential interactions. consensus.app For patients on multiple medications that could interact with statins, selecting a statin less prone to these specific interactions, or adjusting therapy based on established guidelines, is a key management strategy. acc.orgconsensus.app
Mentioned Compounds
Pharmacogenomics and Personalized Medicine in Rosuvastatin Therapy
Genetic Polymorphisms Affecting Rosuvastatin Pharmacokinetics (e.g., SLCO1B1, ABCG2)
Genetic polymorphisms in drug transporter genes, particularly SLCO1B1 and ABCG2, significantly influence the pharmacokinetics of this compound. These transporters mediate the uptake and efflux of this compound, affecting its plasma concentrations and hepatic exposure tandfonline.commdpi.comnih.govresearchgate.netnih.govutupub.fi.
SLCO1B1 (Solute Carrier Organic Anion Transporter Family Member 1B1) : This gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), which is primarily responsible for the hepatic uptake of this compound tandfonline.commdpi.comutupub.fi.
The SLCO1B1 c.521T>C (rs4149056) single nucleotide variation (SNV) is a well-studied polymorphism that leads to reduced OATP1B1 transporter function tandfonline.comnih.govnih.govutupub.fi. Carriers of the c.521C allele exhibit increased this compound plasma concentrations. For instance, the OATP1B1 poor function phenotype, often associated with the c.521C/C genotype, has been linked to a 2.1-fold increase in the area under the plasma concentration-time curve (AUC) of this compound compared to the normal function group nih.govresearchgate.netnih.govutupub.fi. Conversely, the OATP1B1 highly increased function phenotype is associated with a 44% decreased this compound AUC nih.govresearchgate.netnih.gov.
The SLCO1B1 c.388A>G (rs2306283) SNV has also been associated with decreased this compound AUC in some studies utupub.fi.
ABCG2 (ATP Binding Cassette Subfamily G Member 2) : This gene encodes the breast cancer resistance protein (BCRP), an efflux transporter expressed in the gut and liver that limits the absorption and increases the excretion of this compound tandfonline.commdpi.comresearchgate.net.
The ABCG2 c.421C>A (rs2231142) SNV, which predicts poor BCRP function, is associated with increased this compound exposure mdpi.comutupub.fi. Individuals with the ABCG2 c.421A/A genotype have shown a 2.2-fold increase in this compound AUC nih.govresearchgate.netnih.gov.
The ABCG2 c.34G>A (rs2231137) polymorphism has also been reported to influence this compound pharmacokinetics, with homozygotes or compound heterozygotes for both c.34G>A and c.421C>A showing marked alterations in drug pharmacokinetics nih.gov.
These genetic variations can lead to higher systemic exposure to this compound, potentially increasing the risk of adverse effects mdpi.comnih.govresearchgate.netnih.govutupub.fi.
Table 1: Impact of SLCO1B1 and ABCG2 Genotypes on this compound Pharmacokinetics
| Gene/Polymorphism | Genotype/Phenotype | Effect on this compound AUC | Fold Change / Percentage Change | Reference |
| SLCO1B1 c.521T>C (rs4149056) | Poor function (e.g., c.521C/C) | Increased | 2.1-fold increase | nih.govresearchgate.netnih.govutupub.fi |
| Highly increased function | Decreased | 44% decrease | nih.govresearchgate.netnih.gov | |
| SLCO1B1 c.388A>G (rs2306283) | Decreased AUC | Decreased | Not specified, but associated with decreased AUC | utupub.fi |
| ABCG2 c.421C>A (rs2231142) | Poor function (e.g., c.421A/A) | Increased | 2.2-fold increase | nih.govresearchgate.netnih.govutupub.fi |
| ABCG2 c.34G>A (rs2231137) | Homozygotes or compound heterozygotes with c.421C>A | Marked alteration | Not quantified, but significant impact | nih.gov |
Genetic Predictors of Efficacy (e.g., LDL-C Response)
Genetic factors can also predict the efficacy of this compound in lowering low-density lipoprotein cholesterol (LDL-C) levels. The primary mechanism of statins involves inhibiting HMG-CoA reductase, which leads to increased LDL receptor expression and subsequent reduction in LDL-C nih.govmdpi.com.
SLCO1B1 Polymorphisms : Variations in SLCO1B1 can impact the lipid-lowering efficacy of this compound. Studies have shown that individuals with the SLCO1B1 c.521T>C polymorphism may exhibit a diminished LDL-C reduction europeanreview.org. For instance, compared to the c.521T/T genotype, a 15.70% and 42.14% diminished LDL-C reduction was observed in c.521T/C and c.521C/C carriers, respectively europeanreview.org. Similarly, for SLCO1B1 c.388A>G, a 20.50% and 29.40% less LDL-C lowering effect was observed in heterozygous and mutant homozygous carriers, respectively europeanreview.org.
ABCG2 Polymorphisms : The ABCG2 c.421C>A polymorphism has been shown to affect the efficacy of this compound. Patients carrying at least one c.421A allele achieved significantly lower mean LDL-C levels after 3 months of this compound therapy compared to c.421C/C individuals nih.gov.
Other Genes :
The FMO3 V257M variation has been identified as a predictor of LDL-C response in Chinese patients on this compound therapy, with the G/G genotype showing higher reductions in LDL-C levels compared to G/A and A/A genotypes nih.gov.
CYP2C9 genetic polymorphism is considered a potential predictive marker for the efficacy of this compound therapy, with mutant genotypes (e.g., CYP2C9 1/3 or 3/3) showing a higher LDL-C-lowering effect nih.govfrontiersin.org.
Polymorphisms in PCSK9, such as rs17111584 C allele, have been linked to decreased this compound efficacy, while rs11599147 polymorphism was associated with elevated anti-lipid response mdpi.com.
Table 2: Genetic Predictors of this compound Efficacy (LDL-C Response)
| Gene/Polymorphism | Genotype/Allele | Effect on LDL-C Response | Research Findings | Reference |
| SLCO1B1 c.521T>C (rs4149056) | c.521T/C | Diminished LDL-C reduction | 15.70% less reduction compared to c.521T/T | europeanreview.org |
| c.521C/C | Diminished LDL-C reduction | 42.14% less reduction compared to c.521T/T | europeanreview.org | |
| SLCO1B1 c.388A>G (rs2306283) | Heterozygous | Less LDL-C lowering | 20.50% less reduction | europeanreview.org |
| Mutant homozygous | Less LDL-C lowering | 29.40% less reduction | europeanreview.org | |
| ABCG2 c.421C>A (rs2231142) | At least one c.421A allele | Significantly lower LDL-C levels | Patients achieved significantly lower mean LDL-C levels | nih.gov |
| FMO3 V257M | G/G | Higher LDL-C reduction | Higher reductions compared to G/A and A/A genotypes | nih.gov |
| CYP2C9 | Mutant genotype (e.g., 1/3 or 3/3) | Higher LDL-C lowering effect | Higher total- and LDL-cholesterol-lowering effect | nih.govfrontiersin.org |
| PCSK9 rs17111584 | C allele | Decreased efficacy | Associated with decreased this compound efficacy | mdpi.com |
| PCSK9 rs11599147 | Polymorphism | Elevated anti-lipid response | Linked to elevated anti-lipid response | mdpi.com |
Genetic Markers for Adverse Event Susceptibility (e.g., Myopathy, Hepatotoxicity)
Genetic variations can increase an individual's susceptibility to this compound-induced adverse events, particularly myopathy and hepatotoxicity mdpi.comnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net.
Myopathy : Statin-induced myotoxicity (SIM) can range from mild myalgia to severe rhabdomyolysis utupub.fifrontiersin.orgnih.gov.
SLCO1B1 : Poor SLCO1B1 function genotypes, especially the c.521T>C variant, are associated with increased this compound plasma concentrations, which may increase the risk of myotoxicity tandfonline.comnih.govresearchgate.netnih.govutupub.fipharmgkb.orgg-standaard.nl. While some studies suggest an increased risk for SLCO1B1 521T/C + C/C genotypes, other meta-analyses have shown conflicting results regarding the association with myopathy g-standaard.nl.
ABCG2 : Poor ABCG2 function genotypes, such as c.421A/A, may also increase the risk of this compound-induced myotoxicity due to increased systemic exposure mdpi.comnih.govresearchgate.netnih.gov.
CYP2C9 : Genetic variations in CYP2C9 may be a risk factor for adverse drug reactions, including myotoxicity and hepatotoxicity frontiersin.org.
Other Genes : Studies have also explored associations with other genes. For example, some research indicates a significant association between ABCB1 haplotype TTT and higher plasma concentrations of this compound, potentially increasing myotoxicity risk mdpi.com.
Hepatotoxicity : Elevated liver enzymes can occur with statin therapy frontiersin.org.
ABCG2 : this compound users carrying the ABCG2 rs2231142 variant have shown a threefold increased risk of liver enzyme elevation, particularly among East Asian patients researchgate.net.
CYP2C9 : As mentioned, CYP2C9 genetic polymorphism may also contribute to hepatotoxicity risk frontiersin.org.
Table 3: Genetic Markers for this compound-Induced Adverse Event Susceptibility
| Adverse Event | Gene/Polymorphism | Genotype/Allele | Risk/Association | Research Findings | Reference |
| Myopathy | SLCO1B1 c.521T>C (rs4149056) | Poor function (e.g., c.521C/C) | Increased risk | May increase risk due to higher plasma concentrations; conflicting meta-analysis results on direct myopathy association. | tandfonline.comnih.govresearchgate.netnih.govutupub.fipharmgkb.orgg-standaard.nl |
| ABCG2 c.421C>A (rs2231142) | Poor function (e.g., c.421A/A) | Increased risk | May increase risk due to higher plasma concentrations. | mdpi.comnih.govresearchgate.netnih.gov | |
| CYP2C9 | 2 or *3 alleles | Increased risk | 2.5-fold higher risk for adverse effects (including myotoxicity and hepatotoxicity) | frontiersin.org | |
| Hepatotoxicity | ABCG2 rs2231142 | Variant (e.g., A allele) | Increased risk | Threefold increased risk of liver enzyme elevation, especially in East Asian patients. | researchgate.net |
| CYP2C9 | 2 or *3 alleles | Increased risk | 2.5-fold higher risk for adverse effects (including myotoxicity and hepatotoxicity) | frontiersin.org |
Integration of Pharmacogenomic Data into Clinical Guidelines
The growing understanding of pharmacogenomics in this compound therapy has led to efforts to integrate this data into clinical practice guidelines to facilitate personalized medicine mdpi.compharmgkb.orgpharmgkb.orgresearchgate.net.
Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines : CPIC has published guidelines recommending dose adjustments for this compound based on genetic variations in the ABCG2 and SLCO1B1 genes mdpi.compharmgkb.org. These guidelines aim to minimize adverse drug reactions and improve treatment efficacy mdpi.com. For instance, CPIC recommends prescribing a starting dose of ≤10 mg for patients with both ABCG2 poor function and SLCO1B1 poor/decreased function pharmgkb.org. If a dose greater than 20 mg is needed for desired efficacy in these patients, combination therapy (e.g., this compound with non-statin guideline-directed medical therapy) should be considered pharmgkb.org.
Dutch Pharmacogenetics Working Group (DPWG) Guidelines : The DPWG also evaluates therapeutic dose recommendations for this compound based on SLCO1B1 genotype pharmgkb.orgg-standaard.nl. They recommend dose adjustment for patients with the SLCO1B1 521 C/C or T/C (rs4149056) genotype and additional significant risk factors for statin-induced myopathy pharmgkb.org. For patients without these additional risk factors, they advise patients to contact their doctor if muscle symptoms occur pharmgkb.org. The DPWG considers genotyping of SLCO1B1 to be "potentially beneficial" for preventing side effects, indicating that it can be considered on an individual patient basis pharmgkb.org.
Challenges and Future Directions : Despite extensive research and the development of guidelines, the clinical implementation of pharmacogenomic testing for statins, including this compound, remains limited researchgate.net. Integrating pharmacogenomic testing into routine practice and enhancing physician awareness of genetic and demographic risk factors are crucial steps to improve the safety, efficacy, and adherence of lipid-lowering therapies in diverse populations researchgate.net. The potential for whole-exome sequencing (WES) to enhance future drug dosing by identifying rare variants related to adverse drug reactions is also being explored nih.gov.
Novel Therapeutic Applications and Research Avenues
Neuroprotection and Cognitive Function Studies
The potential neuroprotective effects of rosuvastatin have been a subject of considerable research, with studies exploring its impact on cognitive function and its mechanisms of action within the central nervous system. While some reports have suggested that statins might cause reversible cognitive impairment, a body of evidence points towards a neuroprotective role. farmaciajournal.com
In animal models, this compound has demonstrated positive effects on learning and memory. For instance, it has been shown to ameliorate age-associated memory impairment and improve cognitive deficits in models of amnesia. farmaciajournal.com One study on hypertensive rats revealed that this compound improved cognitive function by attenuating white matter lesions and reducing the burden of beta-amyloid deposits in the cortex and hippocampus. nih.govresearchgate.net The protective effects on the blood-brain barrier integrity are thought to contribute to the reduction of these white matter lesions. nih.gov Furthermore, this compound has been found to antagonize scopolamine-induced cognitive impairment in rats. ijbcp.com
Human studies and analyses have also provided insights into this compound's cognitive effects. In older patients with hypertension, this compound use has been associated with a lower risk of cognitive impairment. frontiersin.org An analysis of individuals aged 65 and older suggested a reduced risk of Alzheimer's disease with this compound use in certain age subgroups. frontiersin.org However, it is important to note that the effects can be influenced by factors such as treatment duration, with longer-term use potentially offering more significant protective benefits. frontiersin.org
The mechanisms underlying these potential neuroprotective effects are multifaceted. This compound has been shown to attenuate neuroinflammation, for example, by repressing NF-κB pathways. farmaciajournal.com In a study involving rats with induced spatial memory impairment, this compound treatment was found to ameliorate spatial learning deficits. farmaciajournal.com
Table 1: Selected Research Findings on this compound and Neuroprotection
| Study Type | Model/Population | Key Findings | Reference(s) |
|---|---|---|---|
| Animal Study | Chronic Hypertensive Rats | Improved cognitive function, attenuated white matter lesions, and reduced Aβ deposits. | nih.govresearchgate.net |
| Animal Study | Rats with Scopolamine-Induced Amnesia | Effectively antagonized cognitive impairment. | ijbcp.com |
| Animal Study | Rats with H-89-Induced Spatial Memory Impairment | Ameliorated spatial learning deficits. | farmaciajournal.com |
| Human Study Analysis | Older patients with hypertension | Associated with a lower risk of cognitive impairment. | frontiersin.org |
| Human Study Analysis | Individuals aged 65-85 | Associated with a reduced risk of Alzheimer's disease. | frontiersin.org |
Potential Anti-Cancer Effects and Mechanisms
Emerging evidence suggests that this compound may possess anti-cancer properties through various mechanisms that interfere with cancer cell proliferation, survival, and signaling. archivesofmedicalscience.com These effects are thought to be mediated through pathways both dependent on and independent of its primary cholesterol-lowering action.
One of the proposed anti-cancer mechanisms of statins is the induction of apoptosis (programmed cell death) in tumor cells. archivesofmedicalscience.comnih.gov Studies have indicated that statins can trigger apoptosis through mitochondrial signaling pathways. nih.gov This can involve the modulation of key proteins that regulate cell death.
Furthermore, this compound has been shown to inhibit critical signaling pathways involved in cancer progression. For example, in hepatocellular carcinoma, this compound demonstrated a synergistic effect with the cancer drug dasatinib (B193332) by inhibiting the FAK/Src signaling pathway. archivesofmedicalscience.comnih.gov This inhibition can lead to enhanced apoptosis. nih.gov Other pathways implicated in the anti-cancer effects of statins include the Ras/extracellular signal-regulated kinase (ERK) and Ras/mammalian target of rapamycin (B549165) (mTOR) pathways. nih.gov
Preclinical studies have explored the effects of this compound in various cancer models. In breast cancer research, this compound has been investigated for its potential to protect against chemotherapy-induced cardiotoxicity and for its direct anti-cancer effects. archivesofmedicalscience.comagya.info Nano-formulations of this compound have shown promise in enhancing its potential to combat breast cancer by inducing apoptotic cell death. agya.info In lung cancer, statins are being explored for their potential to inhibit cancer cell growth and induce cell death. archivesofmedicalscience.com
The anti-cancer effects of statins are also linked to the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other molecules essential for cell growth. nih.govfrontiersin.org By disrupting this pathway, statins can inhibit the proliferation and differentiation of cancer cells. archivesofmedicalscience.com
Table 2: Investigated Anti-Cancer Mechanisms of this compound
| Mechanism | Effect | Cancer Type (Example) | Reference(s) |
|---|---|---|---|
| Induction of Apoptosis | Triggers programmed cell death in tumor cells. | General | archivesofmedicalscience.comnih.gov |
| Inhibition of FAK/Src Signaling | Enhances apoptosis in cancer cells. | Hepatocellular Carcinoma | archivesofmedicalscience.comnih.gov |
| Inhibition of Ras/ERK and Ras/mTOR Pathways | Induces cell-cycle arrest and apoptosis. | General | nih.gov |
| Inhibition of Mevalonate Pathway | Disrupts cancer cell proliferation and survival. | Breast Cancer, General | frontiersin.org |
Role in Inflammatory Conditions Beyond Atherosclerosis
This compound's therapeutic potential extends to inflammatory conditions beyond its well-established role in atherosclerosis. This is attributed to its pleiotropic anti-inflammatory effects, which are, at least in part, independent of its cholesterol-lowering properties. nih.govahajournals.orgahajournals.org
Research in animal models has demonstrated that this compound can reduce the development of atherosclerosis to a greater extent than what would be expected from cholesterol reduction alone. nih.govahajournals.org This additional benefit is linked to its anti-inflammatory activity. nih.govahajournals.orgahajournals.org Specifically, this compound has been shown to suppress the expression of key inflammatory markers in the vessel wall, such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α). nih.govahajournals.org
Furthermore, this compound can lower the plasma concentrations of systemic inflammatory markers like serum amyloid A and fibrinogen, independent of its effect on cholesterol. nih.govahajournals.org The Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating this compound (JUPITER) provided significant evidence in humans. This trial showed that this compound could benefit individuals with normal LDL cholesterol levels but elevated high-sensitivity C-reactive protein (hsCRP), a marker of inflammation. archivesofmedicalscience.com
The anti-inflammatory effects of this compound are also being explored in the context of other inflammatory diseases. For instance, statins have been evaluated for their potential benefits in treating periodontitis, an inflammatory disease of the gums and supporting structures of the teeth. researchgate.net The proposed mechanisms in this context include reducing inflammation and supporting tissue healing. researchgate.net
Table 3: Anti-Inflammatory Effects of this compound
| Effect | Marker/Pathway | Model/Study | Reference(s) |
|---|---|---|---|
| Suppression of Vascular Inflammation | MCP-1, TNF-α | Animal Model (APOE*3-Leiden mice) | nih.govahajournals.org |
| Reduction of Systemic Inflammation | Serum Amyloid A, Fibrinogen | Animal Model (APOE*3-Leiden mice) | nih.govahajournals.org |
| Reduction of hsCRP | High-sensitivity C-reactive protein | Human Trial (JUPITER) | archivesofmedicalscience.com |
Impact on Bone Metabolism
Accumulating evidence suggests that this compound may have a beneficial impact on bone metabolism. jst.go.jp Studies have indicated that it could stimulate bone formation and potentially reduce bone resorption. vetmedmosul.com
In a study involving patients with type 2 diabetes and hypercholesterolemia, this compound treatment was found to significantly increase serum levels of osteocalcin (B1147995), a marker of bone formation. jst.go.jp This effect appeared to be independent of its cholesterol-lowering action. jst.go.jp The findings from this study suggest that this compound may stimulate osteoblast function, the cells responsible for bone formation. jst.go.jp
Animal studies have provided further support for the positive effects of this compound on bone. In diabetic rats, this compound treatment led to a significant increase in serum calcium levels. researchgate.net In a study on ovariectomized rats, a model for postmenopausal osteoporosis, this compound treatment resulted in a significant elevation in the percentage of calcium and inorganic phosphate (B84403) in bone ash and an increase in the thickness of trabecular bone. vetmedmosul.com It also led to a decrease in markers of bone resorption. vetmedmosul.com
The proposed mechanisms for these effects on bone metabolism include the stimulation of bone morphogenetic protein-2 (BMP-2) expression, a potent factor that induces bone formation. rjptonline.org Statins may also enhance the proliferation and differentiation of cells involved in tissue repair, such as osteoblasts. researchgate.net By promoting osteoblast activity and potentially suppressing osteoclast function (the cells that break down bone), this compound may contribute to maintaining bone health. researchgate.net
Table 4: Effects of this compound on Bone Metabolism
| Study Type | Population/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Human Study | Patients with Type 2 Diabetes and Hypercholesterolemia | Significantly increased serum osteocalcin levels. | jst.go.jp |
| Animal Study | Diabetic Rats | Significantly increased serum calcium levels. | researchgate.net |
| Animal Study | Ovariectomized Rats | Increased calcium and phosphate in bone ash, increased trabecular bone thickness, and decreased bone resorption markers. | vetmedmosul.com |
| In Vitro/In Vivo Studies | General | Stimulates BMP-2 expression and osteoblast activity. | researchgate.netrjptonline.org |
Exploration of this compound in Specific Patient Populations (e.g., Elderly, Renal Dialysis)
The use of this compound has been extensively studied in specific patient populations who are at high cardiovascular risk, such as the elderly and patients undergoing renal dialysis.
Elderly Population
In the elderly, statin therapy has been shown to be effective in reducing cardiovascular events. lipid.orgacc.org A secondary analysis of the JUPITER trial, which included a substantial number of participants aged 70 or older, demonstrated a significant reduction in the primary outcome of major cardiovascular events with this compound treatment. lipid.org In fact, the absolute risk reduction was greater in the elderly group compared to younger participants. dovepress.com Meta-analyses combining data from trials like JUPITER and HOPE-3 have further supported the use of this compound for primary prevention in older individuals. ahajournals.org
Table 5: this compound in the Elderly (JUPITER Trial Sub-analysis)
| Outcome | Age Group | Risk Reduction with this compound | Reference(s) |
|---|---|---|---|
| Composite Primary Outcome (CVD death, nonfatal MI, stroke, unstable angina, revascularization) | ≥70 years | 39% reduction | lipid.org |
| Hard Atherosclerotic Cardiovascular Events (nonfatal MI, nonfatal stroke, cardiovascular death) | ≥70 years | 39% reduction | ahajournals.org |
Renal Dialysis Patients
The role of statin therapy, including this compound, in patients undergoing maintenance hemodialysis is more controversial. lipid.orgmdpi.com Major clinical trials have yielded conflicting results regarding the cardiovascular benefits in this population.
The AURORA (A Study to Evaluate the Use of this compound in Subjects on Regular Haemodialysis: An Assessment of Survival and Cardiovascular Events) trial was a large-scale study that specifically assessed the effects of this compound in patients on chronic hemodialysis. karger.com The trial randomized 2,775 patients to receive either this compound or a placebo. karger.com Despite effectively lowering LDL-cholesterol and hsCRP levels, the primary analysis of the AURORA trial did not show a significant benefit of this compound in reducing major cardiovascular events or mortality in this patient group. lipid.orgmdpi.comacc.org
Similarly, the 4D (Die Deutsche Diabetes Dialyse) study with atorvastatin (B1662188) also failed to show a clear benefit in hemodialysis patients. acc.org In contrast, the SHARP (Study of Heart and Renal Protection) trial, which used a combination of simvastatin (B1681759) and ezetimibe, did show a reduction in atherosclerotic events in patients with chronic kidney disease, with no significant difference in effect based on dialysis status at baseline. lipid.orgacc.org However, a recent analysis of patient health records suggested an association between this compound use and a higher risk of developing kidney failure requiring replacement therapy compared to atorvastatin. asn-online.org
The reasons for the lack of consistent benefit of statins in dialysis patients are not fully understood but may relate to the different nature of cardiovascular disease in this population, which is often driven by factors other than just high cholesterol.
Table 6: Major Trials of Statins in Renal Dialysis Patients
| Trial | Statin | Key Finding in Dialysis Patients | Reference(s) |
|---|---|---|---|
| AURORA | This compound | No significant reduction in major cardiovascular events or mortality. | lipid.orgmdpi.comacc.org |
| 4D | Atorvastatin | No clear benefit in preventing cardiovascular events. | acc.org |
| SHARP | Simvastatin + Ezetimibe | Reduction in atherosclerotic events, with no difference based on dialysis status. | lipid.orgacc.org |
Advanced Research Methodologies in Rosuvastatin Studies
Intravascular Imaging Techniques (IVUS, OCT, NIRS) for Atherosclerosis Assessment
Intravascular imaging techniques have revolutionized the assessment of atherosclerosis by enabling direct visualization and characterization of coronary plaque. These modalities provide crucial data on plaque burden, composition, and changes in response to therapies like rosuvastatin.
Intravascular Ultrasound (IVUS) has been a cornerstone in this field. The ASTEROID (A Study to Evaluate the Effect of this compound on Intravascular Ultrasound-Derived Coronary Atheroma Burden) trial was a landmark study that utilized IVUS to demonstrate that high-intensity this compound therapy could induce regression of coronary atherosclerosis. acc.org In this trial, treatment with this compound was associated with a significant reduction in atheroma volume. acc.org Another significant study, SATURN (Study of Coronary Atheroma by Intravascular Ultrasound: Effect of this compound Versus Atorvastatin), compared the effects of this compound and atorvastatin (B1662188) on coronary plaque progression using IVUS. acc.org The results showed that this compound led to a greater reduction in total atheroma volume compared to atorvastatin. acc.org
Optical Coherence Tomography (OCT) , with its high resolution, offers detailed morphological assessment of atherosclerotic plaques, including the measurement of fibrous cap thickness, a key determinant of plaque stability. While specific large-scale trials focusing solely on this compound and OCT are less prominent, the principles of using OCT to assess plaque stabilization are well-established and are often used in mechanistic studies to understand the effects of statins on plaque morphology.
Near-Infrared Spectroscopy (NIRS) is a unique intravascular imaging modality that can detect and quantify the lipid core content of atherosclerotic plaques. The YELLOW trial demonstrated that short-term, high-intensity this compound therapy could significantly reduce the lipid core burden in coronary plaques as assessed by NIRS-IVUS. jst.go.jp The IBIS-3 (Integrated Biomarker and Imaging Study-3) also incorporated NIRS to evaluate changes in the lipid core burden of coronary plaques in response to high-dose this compound, although it found a neutral effect on the lipid core burden index in non-stenotic segments. pcronline.com The ANTARES study is designed to further investigate the effect of this compound in combination with alirocumab on lipid core plaque using NIRS-IVUS. jst.go.jp
Interactive Data Table: Key Intravascular Imaging Studies with this compound
| Study | Imaging Modality | Key Findings |
|---|---|---|
| ASTEROID | IVUS | Demonstrated regression of coronary atheroma volume with this compound treatment. acc.org |
| SATURN | IVUS | Showed a greater reduction in total atheroma volume with this compound compared to atorvastatin. acc.org |
| YELLOW | NIRS-IVUS | Revealed a significant reduction in plaque lipid content with intensive this compound therapy. jst.go.jp |
| IBIS-3 | IVUS-VH, NIRS | Found a neutral effect on necrotic core and lipid core burden index in non-stenotic coronary segments. pcronline.compcronline.com |
Biomarker Discovery and Validation for Efficacy and Safety
The discovery and validation of biomarkers are crucial for personalizing this compound therapy and for monitoring its efficacy and safety. Research has focused on a wide array of biomarkers, from inflammatory markers to those related to cholesterol metabolism and genetic polymorphisms.
Inflammatory biomarkers have been a significant area of investigation. The JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating this compound) trial highlighted the importance of high-sensitivity C-reactive protein (hs-CRP) as both a risk marker and a target for this compound therapy in individuals with low to normal LDL cholesterol levels. nih.gov In addition to hs-CRP, studies have shown that this compound can significantly reduce other inflammatory markers such as interleukin-6 (IL-6) and soluble CD40 ligand (sCD40L). iiarjournals.orgresearchgate.net In a study on hypertensive rats, this compound was also found to lower the levels of lipoprotein-associated phospholipase A2 (Lp-PLA2) and cystatin C. researchgate.net
Biomarkers of cholesterol metabolism provide insights into the mechanistic actions of this compound. The GRAVITY study, which compared this compound/ezetimibe combination therapy to simvastatin (B1681759)/ezetimibe, found that statin monotherapy reduced biomarkers of cholesterol and bile acid synthesis, while the combination therapy led to additive reductions in lipoprotein-associated phospholipase A2 mass and activity, free cholesterol, and 7-ketocholesterol. nih.gov
Pharmacogenetic studies have identified genetic biomarkers that can influence an individual's response to this compound. For instance, the Val16Ala polymorphism in the manganese-dependent superoxide (B77818) dismutase (SOD2) gene has been shown to influence the effects of this compound on lipid-lowering and inflammatory biomarkers, with patients having the VV genotype showing an attenuated response. nih.gov
Interactive Data Table: Biomarkers Investigated in this compound Studies
| Biomarker Category | Specific Biomarker | Effect of this compound |
|---|---|---|
| Inflammatory Markers | hs-CRP | Significant reduction. nih.gov |
| IL-6 | Significant reduction. iiarjournals.orgresearchgate.net | |
| sCD40L | Significant reduction. researchgate.net | |
| Lp-PLA2 | Significant reduction. researchgate.net | |
| Oxidative Stress | Superoxide Dismutase (SOD) | Increased concentrations. researchgate.net |
| Glutathione (B108866) Peroxidase (GPx) | Increased concentrations. researchgate.net | |
| Genetic Markers | Val16Ala-SOD2 Polymorphism | Influences treatment response. nih.gov |
| Cholesterol Metabolism | Cholesterol synthesis markers | Reduction. nih.gov |
| Bile acid synthesis markers | Reduction. nih.gov |
Real-World Data Analysis and Observational Studies
While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy, real-world data (RWD) analysis and observational studies provide valuable insights into the effectiveness and safety of this compound in broader, more diverse patient populations encountered in routine clinical practice.
The REAL ROSE (Real-World Clinical Experience of this compound) study, a retrospective observational study in India, demonstrated the clinical effectiveness and safety of this compound for both primary and secondary prevention of cardiovascular events. nih.govnih.gov This study showed significant reductions in total cholesterol, LDL cholesterol, and triglycerides, along with an increase in HDL cholesterol across a range of doses. nih.govnih.gov
A large retrospective cohort study using data from the China Renal Data System (CRDS) and the UK Biobank suggested that this compound may be more effective than atorvastatin in reducing the risk of all-cause mortality and major adverse cardiovascular events. tctmd.com Another observational study found that this compound therapy led to a significant reduction in LDL cholesterol levels over a 12-week period in individuals with dyslipidemia. healthcare-bulletin.co.uk Furthermore, a study analyzing a large administrative database in the United States concluded that this compound was more effective than other statins in reducing LDL cholesterol and helping patients attain their LDL goals in a usual care setting.
Interactive Data Table: Findings from Real-World and Observational Studies of this compound
| Study/Database | Population | Key Findings |
|---|---|---|
| REAL ROSE | Indian patients for primary and secondary prevention | Significant reductions in TC, LDL-C, and TG; increase in HDL-C. nih.govnih.gov |
| CRDS and UK Biobank | New users of this compound or atorvastatin | This compound associated with a lower risk of all-cause mortality and MACE compared to atorvastatin. tctmd.com |
| 12-week observational study | Individuals with dyslipidemia | Significant reduction in LDL cholesterol levels. healthcare-bulletin.co.uk |
| US administrative database study | Patients in a usual care setting | This compound was more effective than other statins in reducing LDL-C and achieving LDL goals. |
In Vitro and In Vivo Models for Mechanistic Elucidation
In vitro (cell-based) and in vivo (animal) models are indispensable for elucidating the molecular and cellular mechanisms underlying the therapeutic effects of this compound. These models allow for controlled investigations into the drug's direct effects on various biological processes implicated in atherosclerosis.
In vitro studies have provided crucial insights into the pleiotropic effects of this compound. For example, research using human monocytes has shown that this compound can induce the expression and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn promotes the differentiation of monocytes into anti-inflammatory M2 macrophages. europeanreview.org This effect is mediated through the p38 MAPK pathway. europeanreview.org Other in vitro studies have focused on understanding drug-drug interactions, demonstrating that protease inhibitors can increase this compound exposure by inhibiting intestinal BCRP and hepatic OATP1B1 transporters. nih.govproquest.com Mechanistic in vitro-in vivo extrapolation (IVIVE) frameworks have also been developed to predict such interactions. nih.govresearchgate.net
In vivo models, particularly in genetically modified mice susceptible to atherosclerosis, have been instrumental in confirming and expanding upon in vitro findings. Studies in apolipoprotein E-deficient (ApoE−/−) mice have demonstrated that this compound attenuates the development of atherosclerotic plaques. iiarjournals.org These studies have shown that this compound's anti-atherosclerotic effects are associated with improved macrophage foam cell formation and polarization towards the M2 phenotype, partly through the enhancement of autophagy via the PI3K/Akt/mTOR pathway. nih.gov Further research in ApoE−/− mice has revealed that this compound can reduce the expression of adhesion molecules like ICAM-1 and VCAM-1, decrease macrophage accumulation in plaques, and lower the expression of the pro-thrombotic tissue factor. nih.gov In APOE*3-Leiden transgenic mice, this compound was found to reduce atherosclerosis development through mechanisms both dependent and independent of its cholesterol-lowering effects. ahajournals.org
Interactive Data Table: Mechanistic Insights from In Vitro and In Vivo Models of this compound
| Model Type | Model System | Key Mechanistic Finding |
|---|---|---|
| In Vitro | Human monocytes | Induces PPAR-γ activation, promoting differentiation into anti-inflammatory M2 macrophages via the p38 MAPK pathway. europeanreview.org |
| In Vitro | Transporter-expressing cell lines | Elucidated the role of BCRP and OATP1B1 inhibition in drug-drug interactions with protease inhibitors. nih.govproquest.com |
| In Vivo | Apolipoprotein E-deficient (ApoE−/−) mice | Attenuates atherosclerotic lesions by regulating macrophage lipid accumulation and polarization through autophagy enhancement. nih.gov |
| In Vivo | Apolipoprotein E-deficient (ApoE−/−) mice | Reduces expression of ICAM-1, VCAM-1, and tissue factor, and decreases macrophage accumulation in plaques. nih.gov |
| In Vivo | APOE*3-Leiden transgenic mice | Reduces atherosclerosis development through both cholesterol-lowering and cholesterol-independent mechanisms. ahajournals.org |
Future Directions and Unexplored Research Frontiers
Long-Term Outcome Studies in Diverse Populations
While the efficacy of statins, including rosuvastatin, in reducing cardiovascular events is well-documented, there remains a critical need for comprehensive long-term outcome studies, particularly in diverse demographic groups. Existing research has highlighted variations in response and potential long-term effects across different ethnicities and patient profiles. For instance, studies comparing this compound and atorvastatin (B1662188) in Korean adults with coronary artery disease have indicated that while both are effective in preventing major cardiovascular events, this compound was associated with lower LDL cholesterol levels but a higher risk of developing new-onset type 2 diabetes requiring medication and cataract surgery. This study, however, was limited to Asian participants, emphasizing the need for further investigation with longer follow-up periods and broader ethnic representation. bmjgroup.com
Earlier research, such as the DISCOVERY program, involved over 14,000 patients from various countries, examining this compound's impact on cardiovascular risk reduction and observing differences in lipid responses between Chinese and Caucasian populations. While this compound demonstrated dose-dependent reductions in LDL-C in both groups, and the dose-response relationship for LDL-C reduction was similar, Asians generally required lower doses to achieve comparable LDL-C reductions. nih.gov
Low-dose statins, including this compound, have shown substantial benefits in both primary and secondary prevention of atherosclerotic cardiovascular disease (ASCVD) across diverse populations, with consistent benefits observed in subgroups such as the elderly, women, and individuals with diabetes mellitus. frontiersin.orgahajournals.org However, more research is needed to synthesize evidence on a wider range of outcomes important for individuals receiving statins, beyond traditional cardiovascular endpoints, to include potential long-term effects like diabetes mellitus and muscle aches. ahajournals.org
Precision Medicine Approaches Integrating Multi-Omics Data
The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, metabolomics, epigenomics, and lipidomics, represents a transformative frontier for precision medicine in the context of this compound therapy. This holistic approach aims to provide a comprehensive understanding of individual biological profiles, enabling more precise and tailored therapeutic strategies. mdpi.commdpi.comamericanpharmaceuticalreview.comnih.gov
By analyzing the interplay between diverse biological levels, multi-omics data can help elucidate molecular mechanisms underlying disease, identify distinct disease subtypes, predict individual responses to this compound, and potentially uncover new biomarkers for efficacy and safety. mdpi.comgenedata.com For instance, pharmacogenomic studies of statins are in their nascent stages, with large cohorts possessing well-defined phenotypes and genomic data being crucial for tailoring the most appropriate treatment for metabolic diseases. nih.gov
The successful implementation of precision medicine leveraging multi-omics data faces several challenges, including the inherent complexity of integrating disparate datasets, the demand for advanced computational tools like machine learning and artificial intelligence for analysis, and the high costs associated with comprehensive data generation. Additionally, issues related to data privacy, standardization, and the necessity for robust validation in diverse populations remain significant hurdles. mdpi.comamericanpharmaceuticalreview.comgenedata.com Despite these challenges, the potential to optimize drug development, identify precise therapeutic targets, and guide patient selection for clinical trials by predicting future complications or adverse effects makes multi-omics a promising area for this compound research. genedata.com
Development of Novel Formulations and Delivery Systems
The development of novel formulations and drug delivery systems for this compound is a significant area of research aimed at improving its pharmacokinetic profile, enhancing bioavailability, and potentially reducing variability in patient response. This compound calcium is classified as a BCS (Biopharmaceutical Classification System) Class II drug, characterized by low aqueous solubility and high permeability, which can lead to variable absorption after oral administration. mazums.ac.irresearchgate.net
A key focus in this area is the development of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Self-Emulsifying Drug Delivery Systems (SEDDS). These systems are designed to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound, thereby enhancing oral bioavailability. mazums.ac.irresearchgate.netasiapharmaceutics.info
Research has demonstrated the potential of these novel systems:
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Studies have successfully designed SNEDDS for this compound calcium, showing significantly superior features in terms of reduced particle size (e.g., 81.8 ± 0.9 nm for one optimized formulation) and increased oral bioavailability. These formulations have also demonstrated stability over extended storage periods. asiapharmaceutics.info An optimized SNEDDS formulation (F6) showed a 97.7% drug release in vitro, which was significantly higher and faster than marketed this compound calcium capsules. asiapharmaceutics.info
Self-Emulsifying Drug Delivery Systems (SEDDS): this compound-loaded SEDDS formulations have been developed with the aim of enhancing solubility and oral bioavailability. Optimized SEDDS formulations have exhibited desirable physical characteristics, including nano-sized globules (e.g., 119.8 to 228.9 nm) and rapid emulsification. In vitro dissolution studies have indicated a significant increase in drug release (e.g., a 4-fold increase in 10 minutes compared to pure drug), and pharmacodynamic data have shown improved oral bioavailability. researchgate.net One study reported over 83% drug release within 180 minutes for an optimized SEDDS formulation (F5), compared to 32% for pure drug and 61% for marketed formulation. mazums.ac.ir
Compatibility studies between this compound calcium and various excipients (e.g., mannitol, microcrystalline cellulose, sodium starch glycolate, croscarmellose sodium, crospovidone, PEG6000, tween80, sodium lauryl sulfate) are crucial during the preformulation stage to ensure the stability and quality of advanced drug delivery systems. researchgate.net
These advancements in formulation aim to overcome solubility limitations, improve drug absorption, and ultimately enhance the therapeutic efficacy of this compound.
Cost-Effectiveness and Health Economics Research within Real-World Settings
Understanding the economic impact of this compound therapy in real-world clinical practice and across different healthcare systems is crucial for informed decision-making by policymakers, healthcare providers, and patients. Cost-effectiveness and health economics research evaluate the value of this compound relative to other lipid-lowering agents and no treatment.
Several studies have compared the cost-effectiveness of this compound with other statins like atorvastatin, simvastatin (B1681759), and pravastatin (B1207561), often utilizing retrospective database analyses or decision analytic models based on real-world effectiveness data. nih.govyork.ac.ukresearchgate.netajmc.com
Key findings from these studies include:
LDL-C Reduction and Goal Attainment: In clinical practice, this compound has been found to be more effective and less costly in lowering LDL-C and achieving LDL-C goals compared to atorvastatin. For instance, one study reported a significantly greater percentage LDL-C reduction with this compound (-31.6%) compared to other statins (-13.9% to -21.9%), and a higher percentage of patients attaining LDL-C goals (76.1% for this compound vs. 57.6-72.6% for other statins). nih.gov Another study found that this compound patients had a 37% LDL-C reduction compared to 28% for atorvastatin and 27% for simvastatin, and a higher percentage of patients reaching ATP III goals (69.7% vs. 54.8% for atorvastatin and 51.2% for simvastatin). ajmc.com
Cost-Effectiveness Ratios: From a Canadian health system perspective, this compound has been deemed a cost-effective treatment among available statins for hypercholesterolemia. The incremental cost per additional percent reduction in LDL-C was reported as CAD 2.10 compared with generic simvastatin and CAD 4.02 compared with pravastatin. york.ac.uk Similarly, a Swedish study concluded that this compound 20 mg was cost-effective over a lifetime horizon compared with generic simvastatin or atorvastatin 40 mg in high cardiovascular risk patients, with incremental costs per quality-adjusted life-year (QALY) gained ranging from SEK88,113 to SEK497,542. researchgate.net
Comparative Cost-Effectiveness: this compound has been shown to dominate (be less costly and more effective) atorvastatin and simvastatin for LDL-C reduction and goal attainment in various real-world settings. nih.govajmc.com
Table 1: Comparative Effectiveness and Cost-Effectiveness of this compound vs. Other Statins (Illustrative Data)
| Statin Comparison | LDL-C Reduction (this compound vs. Others) | LDL-C Goal Attainment (this compound vs. Others) | Cost-Effectiveness Conclusion | Source |
| This compound vs. Atorvastatin, Simvastatin | Significantly greater (-31.6% vs. -13.9% to -21.9%) nih.gov | Higher (76.1% vs. 57.6-72.6%) nih.gov | More effective and less costly than atorvastatin nih.gov | nih.gov |
| This compound vs. Atorvastatin, Simvastatin | 37% vs. 28% (Atorvastatin) or 27% (Simvastatin) ajmc.com | 69.7% vs. 54.8% (Atorvastatin) or 51.2% (Simvastatin) ajmc.com | Dominated (less costly and more effective) both atorvastatin and simvastatin ajmc.com | ajmc.com |
| This compound vs. Simvastatin, Pravastatin (Canada) | Not specified directly in terms of % reduction, but better clinical endpoints york.ac.uk | Higher probability of being cost-effective for LDL-C goal attainment york.ac.uk | Cost-effective treatment york.ac.uk | york.ac.uk |
| This compound vs. Generic Atorvastatin, Simvastatin (Sweden) | Not specified directly | Cost-effective over a lifetime horizon researchgate.net | Cost-effective researchgate.net | researchgate.net |
Q & A
Q. What statistical frameworks resolve contradictions in this compound’s efficacy for venous thromboembolism (VTE)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
